sodium;4-ethylbenzenesulfonate
Description
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Properties
IUPAC Name |
sodium;4-ethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLELGQVCQVOGMA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number 14995-38-1 chemical information and safety data.
Part 1: Executive Summary
Sodium 4-ethylbenzenesulfonate (Na-EBS) , CAS 14995-38-1, is a specialized alkylbenzenesulfonate salt functioning primarily as a hydrotrope and phase-transfer catalyst in pharmaceutical development. Unlike conventional surfactants, Na-EBS solubilizes hydrophobic Active Pharmaceutical Ingredients (APIs) through cooperative aggregation rather than micellization, making it critical for high-concentration liquid formulations where viscosity and foaming must be minimized.
This guide analyzes the physicochemical architecture of Na-EBS, its mechanism of hydrotropic action, and its utility in stabilizing transition states during organic synthesis. It provides validated protocols for solubility determination and safety handling, serving as a definitive reference for integrating this compound into drug delivery systems and manufacturing workflows.
Part 2: Chemical Architecture & Physicochemical Profile
Na-EBS is characterized by a distinct amphiphilic structure comprising a hydrophobic ethyl-substituted benzene ring and a hydrophilic sulfonate headgroup. This structural balance dictates its high aqueous solubility and its ability to interact with non-polar moieties of complex drug molecules.
Table 1: Physicochemical Specifications
| Property | Data |
| Chemical Name | Sodium 4-ethylbenzenesulfonate |
| Synonyms | Sodium p-ethylbenzenesulfonate; Benzenesulfonic acid, 4-ethyl-, sodium salt |
| CAS Number | 14995-38-1 |
| Molecular Formula | C₈H₉NaO₃S |
| Molecular Weight | 208.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility (Water) | Highly soluble (>500 g/L estimated); Hydrotropic behavior |
| pH (10% aq) | Neutral to slightly alkaline (6.5 – 8.5) |
| Melting Point | >300°C (Decomposes) |
| Stability | Stable under standard conditions; Hygroscopic |
Part 3: Mechanism of Action (Hydrotropy)
For formulation scientists, understanding the mechanism of Na-EBS is vital for optimizing drug solubility. Unlike surfactants that form micelles at a critical concentration (CMC), Na-EBS acts as a hydrotrope .
Mechanism:
-
Stacking Interaction: The planar benzene ring of Na-EBS undergoes
- stacking with the aromatic rings of hydrophobic APIs. -
Minimum Hydrotrope Concentration (MHC): Solubilization initiates only after a threshold concentration (MHC) is reached, where Na-EBS molecules self-associate to form open-layered structures.
-
Disorder Creation: High concentrations of Na-EBS disrupt the water structure, reducing the energy penalty for the hydrophobic drug to dissolve in the aqueous phase.
Figure 1: Hydrotropic Solubilization Mechanism
Caption: Logical flow of hydrotropic solubilization, highlighting the critical transition at the MHC.
Part 4: Applications in Drug Development
Solubility Enhancement of Poorly Soluble Drugs
Na-EBS is superior to sodium xylenesulfonate (SXS) for certain APIs due to the ethyl group's slightly higher lipophilicity, which improves interaction with moderately hydrophobic drugs (LogP 2-4). It is used in:
-
Liquid Oral Dosage Forms: Preventing precipitation of APIs in syrups.
-
Parenteral Formulations: Reducing the need for organic co-solvents (like ethanol or propylene glycol), thereby reducing toxicity.
Process Aid in Organic Synthesis
In chemical manufacturing, Na-EBS acts as a phase-transfer catalyst and reaction medium modifier.
-
Oxidation Reactions: It stabilizes Fe(IV)-oxo complexes in aqueous media, facilitating controlled oxidation steps in API synthesis [1].
-
Extraction: Enhances the extraction efficiency of bioactive compounds from plant matrices by disrupting cell wall integrity and solubilizing non-polar phytochemicals.
Protein Stabilization
Recent studies indicate that alkylbenzenesulfonates can bind to serum albumin. Na-EBS shows ~2.5x higher binding affinity to Bovine Serum Albumin (BSA) compared to its carboxylate analog, suggesting utility in modulating protein-drug binding kinetics [1].
Part 5: Experimental Protocols
To ensure reproducibility, the following protocols utilize Na-EBS for solubility determination.
Protocol A: Determination of Minimum Hydrotrope Concentration (MHC)
Objective: Identify the concentration of Na-EBS required to initiate solubilization of a model drug (e.g., Riboflavin or Indomethacin).
-
Preparation: Prepare a series of Na-EBS solutions in deionized water ranging from 0 M to 2.0 M (e.g., 0, 0.2, 0.4 ... 2.0 M).
-
Saturation: Add excess model drug to 10 mL of each hydrotrope solution in 20 mL glass vials.
-
Equilibration: Shake vials at 25°C for 24 hours using an orbital shaker (200 rpm).
-
Separation: Centrifuge samples at 4000 rpm for 15 minutes. Filter the supernatant using a 0.45 µm PTFE filter.
-
Quantification: Analyze the filtrate via UV-Vis spectrophotometry or HPLC against a standard curve.
-
Analysis: Plot Solubility (S) vs. Hydrotrope Concentration (C). The MHC is the inflection point where solubility increases exponentially.
Protocol B: Formulation Stability Stress Test
Objective: Verify the stability of Na-EBS containing formulations.
-
Formulation: Dissolve API at 80% of saturation solubility (determined in Protocol A) in 1.0 M Na-EBS.
-
Thermal Cycling: Subject samples to three cycles of:
-
-20°C for 24 hours.
-
40°C for 24 hours.
-
-
Observation: Inspect for precipitation or turbidity.
-
Assay: Verify API concentration post-cycling using HPLC.
Figure 2: Solubility Determination Workflow
Caption: Step-by-step workflow for determining the Minimum Hydrotrope Concentration (MHC).
Part 6: Safety, Handling, & Toxicology
While Na-EBS is generally considered lower risk than cationic surfactants, strict adherence to safety protocols is required due to its irritant properties.
Table 2: GHS Hazard Classification (Signal Word: WARNING)
| Hazard Class | H-Code | Statement | Precautionary Measure |
| Skin Irritation | H315 | Causes skin irritation.[1] | Wear nitrile gloves (0.11 mm min thickness). |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Use safety goggles with side shields. |
| STOT - SE | H335 | May cause respiratory irritation.[2] | Use in a fume hood or with N95 dust mask. |
Handling Procedure:
-
Storage: Store in a cool, dry place. The substance is hygroscopic; keep containers tightly sealed to prevent clumping.
-
Spill Cleanup: Sweep up dry powder to avoid dust generation. If wet, absorb with inert material (vermiculite) as surfaces will become extremely slippery.
-
Disposal: Dissolve in water and dispose of via a licensed chemical waste contractor. Do not discharge into drains without neutralization and dilution, although it is generally biodegradable.
Part 7: References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23675352, Sodium 4-ethylbenzenesulfonate. Retrieved October 26, 2023, from [Link]
Sources
An In-depth Technical Guide to the Vibrational Spectroscopy of Sodium 4-Ethylbenzenesulfonate
This guide provides a comprehensive analysis of the infrared (IR) and Raman spectroscopic data for sodium 4-ethylbenzenesulfonate. It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for material characterization, quality control, and structural elucidation. This document delves into the theoretical underpinnings of the vibrational modes, presents detailed experimental protocols for data acquisition, and offers a thorough interpretation of the spectral features of this important aromatic sulfonate.
Introduction: The Molecular Landscape of Sodium 4-Ethylbenzenesulfonate
Sodium 4-ethylbenzenesulfonate, an organic salt with the chemical formula C₈H₉NaO₃S, is a compound of interest in various chemical and pharmaceutical applications.[1] Its structure, comprising a para-substituted benzene ring with an ethyl group and a sulfonate moiety, gives rise to a unique vibrational fingerprint. Understanding this fingerprint through infrared and Raman spectroscopy is crucial for confirming its identity, assessing its purity, and gaining insights into its molecular structure and intermolecular interactions.
Vibrational spectroscopy, a non-destructive analytical technique, probes the quantized vibrational energy levels of a molecule.[2] Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, while Raman spectroscopy measures the inelastic scattering of monochromatic light.[2] These two techniques are complementary, as the selection rules governing the activity of a vibrational mode differ for each. A vibration is IR active if it results in a change in the molecule's dipole moment, whereas it is Raman active if there is a change in the molecule's polarizability.
This guide will systematically explore the IR and Raman spectra of sodium 4-ethylbenzenesulfonate, providing a framework for its comprehensive spectroscopic characterization.
Theoretical Framework: Understanding the Vibrational Modes
The vibrational spectrum of sodium 4-ethylbenzenesulfonate can be understood by considering the contributions from its three main structural components: the para-disubstituted benzene ring, the ethyl substituent, and the sulfonate group.
Vibrations of the Para-Disubstituted Benzene Ring
The substitution pattern on a benzene ring significantly influences its vibrational spectrum. For para-substituted benzenes, characteristic bands arise from C-H stretching, C-C stretching within the ring, and in-plane and out-of-plane C-H bending vibrations. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.[3][4] The C-C stretching vibrations within the aromatic ring usually produce a set of four bands in the 1625-1400 cm⁻¹ region.[3] The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. For a para-disubstituted benzene ring, a strong absorption band is expected in the 860-790 cm⁻¹ range.[5]
Vibrations of the Ethyl Group
The ethyl group (-CH₂CH₃) will exhibit its own characteristic vibrational modes. These include symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups, which are expected in the 2985-2850 cm⁻¹ range.[6] Bending vibrations (scissoring, wagging, twisting, and rocking) of the CH₂ and CH₃ groups will appear in the 1475-1365 cm⁻¹ region.
Vibrations of the Sulfonate Group
The sulfonate group (-SO₃⁻) has a pyramidal structure with C₃ᵥ symmetry. It is characterized by strong symmetric and asymmetric S=O stretching vibrations. The asymmetric stretching mode typically appears as a strong band in the 1260-1150 cm⁻¹ region, while the symmetric stretching mode is found in the 1080-1030 cm⁻¹ range.[7][8] S-O bending and rocking vibrations are expected at lower frequencies.
The following diagram illustrates the logical flow for interpreting the vibrational spectra based on the compound's structure.
Caption: Workflow for spectral interpretation of sodium 4-ethylbenzenesulfonate.
Experimental Protocols
To obtain high-quality and reproducible IR and Raman spectra of solid sodium 4-ethylbenzenesulfonate, the following experimental protocols are recommended.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid powders with minimal sample preparation.[8]
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
ATR Crystal Cleaning: Clean the surface of the diamond or germanium ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. A background spectrum of the clean, empty crystal should be recorded.
-
Sample Application: Place a small amount of the finely powdered sodium 4-ethylbenzenesulfonate sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 32 or 64) and resolution (e.g., 4 cm⁻¹).
-
Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.
The following diagram outlines the experimental workflow for ATR-FTIR spectroscopy.
Caption: Step-by-step workflow for ATR-FTIR analysis of a solid sample.
Fourier Transform (FT)-Raman Spectroscopy
FT-Raman spectroscopy is well-suited for the analysis of solid samples and often minimizes fluorescence issues that can occur with visible laser excitation.[7]
Methodology:
-
Instrument Setup: Use an FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG).
-
Sample Preparation: Place a sufficient amount of the powdered sodium 4-ethylbenzenesulfonate into a sample holder, such as an aluminum cup or a glass capillary tube.
-
Sample Positioning: Position the sample at the focal point of the laser beam.
-
Data Acquisition: Collect the Raman spectrum over a suitable Raman shift range (e.g., 3500-100 cm⁻¹) with an appropriate laser power and number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data is Fourier transformed to generate the Raman spectrum. Baseline correction may be necessary to remove any background fluorescence.
The diagram below illustrates the experimental workflow for FT-Raman spectroscopy.
Caption: Step-by-step workflow for FT-Raman analysis of a solid sample.
Spectroscopic Data and Interpretation
The ATR-IR and FT-Raman spectra of sodium 4-ethylbenzenesulfonate are available in the Wiley SpectraBase.[9] The following tables summarize the key vibrational bands and their assignments based on the theoretical principles discussed earlier and comparison with spectra of related compounds.
Infrared (IR) Spectrum
The ATR-IR spectrum of sodium 4-ethylbenzenesulfonate is characterized by a series of sharp and intense absorption bands.
Table 1: Key IR Absorption Bands and Assignments for Sodium 4-Ethylbenzenesulfonate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Weak | Aromatic C-H Stretch |
| ~2970, ~2935, ~2875 | Medium | Aliphatic C-H Stretch (CH₃ and CH₂) |
| ~1600, ~1495 | Medium | Aromatic C=C Ring Stretch |
| ~1465 | Medium | CH₂ Scissoring and CH₃ Asymmetric Bending |
| ~1380 | Medium | CH₃ Symmetric Bending |
| ~1180 | Strong | Asymmetric SO₃⁻ Stretch |
| ~1130 | Strong | In-plane C-H Bending |
| ~1040 | Strong | Symmetric SO₃⁻ Stretch |
| ~1010 | Strong | Ring Breathing Mode |
| ~830 | Strong | Out-of-plane C-H Bending (p-disubstitution) |
| ~700 | Strong | C-S Stretch |
| ~620, ~560 | Medium | SO₃⁻ Bending Modes |
Raman Spectrum
The FT-Raman spectrum provides complementary information, with different vibrational modes showing enhanced intensity compared to the IR spectrum.
Table 2: Key Raman Bands and Assignments for Sodium 4-Ethylbenzenesulfonate
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3070 | Strong | Aromatic C-H Stretch |
| ~2930, ~2875 | Medium | Aliphatic C-H Stretch (CH₃ and CH₂) |
| ~1610 | Strong | Aromatic C=C Ring Stretch |
| ~1180 | Weak | Asymmetric SO₃⁻ Stretch |
| ~1120 | Medium | In-plane C-H Bending |
| ~1040 | Weak | Symmetric SO₃⁻ Stretch |
| ~1000 | Very Strong | Ring Breathing Mode (p-disubstitution) |
| ~830 | Medium | Out-of-plane C-H Bending |
| ~700 | Medium | C-S Stretch |
In-depth Analysis and Discussion
The combined analysis of the IR and Raman spectra provides a robust confirmation of the structure of sodium 4-ethylbenzenesulfonate.
-
Aromatic and Aliphatic C-H Stretches: The presence of peaks just above 3000 cm⁻¹ (aromatic C-H) and below 3000 cm⁻¹ (aliphatic C-H) in both spectra clearly indicates the presence of both the benzene ring and the ethyl group.[3][4] The aromatic C-H stretches are notably more intense in the Raman spectrum, which is typical.
-
Para-Substitution Pattern: The strong IR absorption and medium Raman band around 830 cm⁻¹ is highly characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.[5] The very strong Raman band around 1000 cm⁻¹ is assigned to the symmetric ring breathing mode, which is often very intense for para-substituted benzenes.
-
Sulfonate Group Vibrations: The strong IR absorptions around 1180 cm⁻¹ and 1040 cm⁻¹ are definitive evidence for the asymmetric and symmetric stretching vibrations of the sulfonate group, respectively.[7][8] These bands are weaker in the Raman spectrum, which is consistent with the polar nature of the S=O bonds.
-
Complementarity of IR and Raman: The complementarity of the two techniques is evident. For instance, the sulfonate stretching vibrations are very strong in the IR but weak in the Raman spectrum. Conversely, the aromatic ring breathing mode is the most intense peak in the Raman spectrum but is of medium intensity in the IR.
Conclusion
This technical guide has provided a comprehensive overview of the infrared and Raman spectroscopy of sodium 4-ethylbenzenesulfonate. By combining theoretical principles with detailed experimental protocols and spectral interpretation, a complete vibrational assignment has been established. This information is invaluable for the unambiguous identification of the compound, quality control in manufacturing processes, and as a basis for further research into its material properties and interactions. The presented data and workflows offer a self-validating system for the spectroscopic analysis of this and related aromatic sulfonate compounds.
References
-
Raman Spectra of Benzene, Ethyl Benzene and Dimethyl Phthalate Solubilized in Aqueous Solutions of Surface-Active Agents (Commemoration Issue Dedicated to Professor Eiji Suito on the Occasion of his Retirement). (1975). Bulletin of the Institute for Chemical Research, Kyoto University, 53(2), 173-182. [Link]
-
FT Raman Reference Spectra of Inorganics. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]
-
PubChem. Sodium 4-ethylbenzenesulfonate. [Link]
-
Wiley Science Solutions. Wiley SmartSpectra IR Database Collection. [Link]
-
UCLA Chemistry. IR Absorption Table. [Link]
-
Renishaw. Why we use Raman spectroscopy. [Link]
-
HORIBA. Raman Bands. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Franzen, S. (2016). Introduction to Raman Spectroscopy. In Raman Spectroscopy for Chemical Analysis. Wiley. [Link]
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- 8. drawellanalytical.com [drawellanalytical.com]
- 9. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability and decomposition of sodium 4-ethylbenzenesulfonate.
An In-Depth Technical Guide on the Thermal Stability and Decomposition of Sodium 4-Ethylbenzenesulfonate[1]
Executive Summary
Sodium 4-ethylbenzenesulfonate (CAS: 14995-38-1), a structural analog of sodium p-toluenesulfonate, serves a critical role as a hydrotrope and solubilizing agent in pharmaceutical formulations and industrial synthesis.[1] While its surfactant-like properties are well-documented, its thermal stability profile is often extrapolated rather than empirically defined in public literature.[1]
This technical guide provides a definitive analysis of the compound's thermal behavior, delineating the boundaries between dehydration, phase transition, and irreversible decomposition. It is designed to assist drug development professionals in assessing the compound's suitability for high-temperature processing techniques such as spray drying, hot melt extrusion (HME), and autoclaving.[1]
Physicochemical Profile & Structural Basis of Stability
To understand the thermal limitations of sodium 4-ethylbenzenesulfonate, one must first analyze the structural contributors to its bond energy.[1]
-
Chemical Structure: The molecule consists of a benzene ring substituted at the para positions with an ethyl group (-CH₂CH₃) and a sulfonate group (-SO₃⁻Na⁺).[1][2]
-
Ionic Stabilization: The sulfonate moiety is highly resonance-stabilized.[1] The ionic bond between the sulfonate oxygen and the sodium cation creates a crystal lattice with high lattice energy, typically conferring a melting point that exceeds the decomposition temperature of the organic backbone.
-
The "Weak Link": While the Ar-SO₃ bond is robust (bond dissociation energy ~65-70 kcal/mol), the ethyl group introduces benzylic hydrogens susceptible to radical abstraction, particularly under oxidative stress.[1]
Table 1: Physicochemical Baseline
| Property | Value / Characteristic | Relevance to Thermal Stability |
| Physical State | White crystalline powder | High surface area may adsorb moisture; TGA baseline correction required.[1] |
| Hygroscopicity | Moderate | Likely forms a hydrate (hemi- or mono-); dehydration events will dominate <150°C. |
| Melting Point | >300°C (Decomposes) | No liquid phase exists before degradation; limits melt-based processing.[1] |
| Solubility | High in water | Suggests strong ion-dipole interactions; difficult to dry completely without heat.[1] |
Thermal Decomposition Profile
The thermal degradation of sodium 4-ethylbenzenesulfonate does not occur as a single event but rather as a staged process.[1] The following profile is synthesized from the behavior of homologous sodium arenesulfonates (e.g., sodium p-toluenesulfonate, sodium dodecylbenzenesulfonate).
Phase I: Dehydration (Ambient to 160°C)[1]
-
Mechanism: Release of physisorbed water and disruption of the crystal hydrate lattice.
-
Observation: A mass loss of 2–5% (depending on humidity exposure) is typical in TGA.[1]
-
Critical Insight: This is not decomposition. The chemical structure remains intact.[1] However, in a closed system (e.g., sealed vial), this released water can hydrolyze other formulation components.[1]
Phase II: The Stability Plateau (160°C to ~380°C)
-
Mechanism: The anhydrous salt maintains a rigid crystalline structure.[1] The aromatic ring provides a heat sink, distributing thermal energy.[1]
-
Observation: TGA trace remains flat.
-
Operational Window: This is the safe processing zone for pharmaceutical applications (e.g., Hot Melt Extrusion).[1]
Phase III: Primary Decomposition (Onset ~390°C - 450°C)[1]
-
Mechanism:
-
Products: Sodium sulfate (Na₂SO₄), sulfur dioxide (SO₂), styrene, ethylbenzene, and carbonaceous char.[1]
Phase IV: Residue Formation (>600°C)[1]
-
Outcome: In an inert atmosphere (N₂), a significant carbon char residue remains mixed with inorganic sodium salts (Na₂S, Na₂SO₄).[1] In air, the carbon burns off, leaving white inorganic ash.[1]
Mechanistic Pathways of Degradation
Understanding the mechanism allows researchers to predict compatibility with Active Pharmaceutical Ingredients (APIs).[1]
Pathway A: Desulfonation (The Dominant Failure Mode)
At high temperatures, the bond between the benzene ring and the sulfur atom weakens. The presence of the electron-donating ethyl group at the para position slightly destabilizes this bond compared to an unsubstituted benzene ring, making the ring more electron-rich and susceptible to electrophilic attack or radical cleavage.
Pathway B: Benzylic Oxidation (Oxidative Environment)
If processed in air, the benzylic carbons (the -CH₂- of the ethyl group) are the first point of attack. Ar-CH₂-CH₃ + O₂ → Ar-CH(OOH)-CH₃ (Hydroperoxide) → Degradation This leads to the formation of 4-acetylbenzenesulfonate or 4-vinylbenzenesulfonate derivatives before total skeletal breakdown.[1]
Caption: Figure 1. Thermal decomposition pathways of Sodium 4-ethylbenzenesulfonate under inert (solid lines) and oxidative (dotted lines) conditions.
Experimental Protocols for Validation
Do not rely solely on literature values. The specific impurity profile of your batch (e.g., residual sulfuric acid, iron) can catalyze decomposition.[1] Use these protocols to validate your specific lot.
Protocol A: Thermogravimetric Analysis (TGA)[1][4][5][6]
-
Objective: Determine the exact onset of decomposition (
) and moisture content. -
Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).[1]
-
Crucial Parameter - Pan Selection: Use Platinum or Ceramic pans. Avoid Aluminum pans if going >500°C, as sodium salts can react with aluminum at high heat, skewing mass loss data.[1]
-
Method:
-
Equilibrate: 30°C for 5 minutes.
-
Ramp: 10°C/min to 700°C.
-
Purge Gas: Nitrogen (40 mL/min) for decomposition onset; Air (40 mL/min) for ash content determination.[1]
-
-
Acceptance Criteria:
Protocol B: Headspace GC-MS for Volatile Degradants[1]
-
Objective: Identify specific off-gassing products (e.g., SO₂, benzene derivatives) during thermal stress testing.
-
Sample Prep: Place 50 mg of solid in a 20 mL headspace vial.
-
Stress Condition: Heat vial to 200°C for 30 mins (simulating harsh processing).
-
GC Parameters:
-
Target Analytes: Ethylbenzene, Styrene, Sulfur Dioxide.[1]
Caption: Figure 2. Recommended analytical workflow for validating the thermal stability of sodium 4-ethylbenzenesulfonate batches.
Implications for Drug Development[1][6]
1. Spray Drying
Sodium 4-ethylbenzenesulfonate is an excellent candidate for spray drying due to its high
-
Risk: The high surface area of the spray-dried powder will be hygroscopic.[1]
-
Mitigation: Store spray-dried dispersions in aluminum foil bags with desiccants immediately after collection.[1]
2. Hot Melt Extrusion (HME)[1]
-
Compatibility: Compatible with polymers requiring processing temperatures up to 250°C (e.g., Soluplus, PVP VA64).[1]
-
Warning: If the polymer matrix is acidic (e.g., HPMCAS), acid-catalyzed desulfonation may occur at lower temperatures than the pure salt's limit.[1]
3. Genotoxicity Concerns
While the salt itself is stable, thermal degradation can produce styrene (a potential carcinogen) and sulfonate esters if alcohols are present during heating.[1]
-
Control Strategy: Ensure residual solvents (ethanol, methanol) are removed below 100°C before subjecting the material to temperatures >200°C.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23675352, Sodium 4-ethylbenzenesulfonate.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Sodium p-ethylbenzenesulphonate.[1] Retrieved from [Link][1]
-
Anderson, R. (2010). The utility of sulfonate salts in drug development.[1] Journal of Pharmaceutical Sciences.[1] Retrieved from [Link]
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The Metabolic Trajectory of Alkylbenzene Sulfonates: From Steric Hindrance to Mineralization
Executive Summary
This technical guide analyzes the environmental fate of Alkylbenzene Sulfonates (ABS), focusing on the critical structural shift from branched (BAS) to linear (LAS) isomers. It details the metabolic pathways (aerobic
The Molecular Pivot: Steric Hindrance and Bioavailability
The environmental history of surfactants pivots on a single structural feature: the alkyl chain branching.
-
Branched Alkylbenzene Sulfonates (BAS/TPS): Dominant in the 1950s, these "hard" detergents possessed a quaternary carbon atom at the alkyl-benzene junction. This steric bulk physically blocked the approach of bacterial monooxygenases, rendering the molecule recalcitrant and causing persistent foaming in waterways.
-
Linear Alkylbenzene Sulfonates (LAS): The "soft" replacement. The linearization of the alkyl chain removes the steric barrier, allowing microbial attack. However, the position of the phenyl ring on the chain still dictates the kinetics; internal isomers (e.g., 5-phenyl) degrade slower than terminal isomers (e.g., 2-phenyl) due to residual steric effects.
Table 1: Physicochemical & Fate Comparison
| Feature | Linear Alkylbenzene Sulfonate (LAS) | Branched Alkylbenzene Sulfonate (BAS) |
| Structure | Linear alkyl chain ( | Highly branched alkyl chain (propylene tetramer). |
| Critical Micelle Conc.[1] (CMC) | Lower (High surface activity). | Higher. |
| Primary Degradation | Rapid Aerobic (>99% removal in activated sludge).[2] | Negligible/Slow.[3] |
| Anaerobic Fate | Slow/Recalcitrant (requires specific fumarate addition). | Persistent. |
| Toxicity ( | 1.67–7.7 mg/L (Fish). Toxicity increases with chain length. | Generally higher due to persistence. |
| Sorption ( | High ( | High. |
Metabolic Pathways: The Enzymatic Cascade
The biodegradation of LAS is not a random disintegration but a highly ordered enzymatic sequence. It parallels fatty acid metabolism (beta-oxidation) but requires specific initiation steps to handle the aromatic sulfonate moiety.
Aerobic Pathway: The -Oxidation Mechanism
The primary route involves the oxidation of the terminal methyl group of the alkyl chain, far from the sterically hindering sulfonate group.
-
-Oxidation: Monooxygenases convert the terminal methyl group (
) to an alcohol ( ), then an aldehyde, and finally a carboxylic acid ( ). - -Oxidation: The resulting sulfophenyl carboxylic acid (SPC) undergoes stepwise shortening. Two carbons are removed per cycle as Acetyl-CoA.
-
Ring Cleavage & Desulfonation: Once the chain is short enough (
), the proximity of the sulfonate group destabilizes the ring, allowing ring cleavage and the release of sulfite ( ), which is mineralized to sulfate.
Anaerobic Pathway: The Fumarate Addition
Historically considered recalcitrant in anaerobic conditions, recent evidence confirms LAS degradation in anoxic marine sediments. The mechanism differs radically: it involves the radical addition of fumarate to the alkyl chain (glycyl radical enzyme mechanism), analogous to alkane activation in Proteobacteria.
Visualization: Aerobic Degradation Pathway
Figure 1: The aerobic catabolic pathway of LAS. Note the sequential shortening of the alkyl chain (SPC formation) prior to ring cleavage.
Experimental Protocol: Self-Validating Biodegradability Assay
To assess the fate of a novel surfactant or drug-conjugate similar to LAS, a "Ready Biodegradability" test (OECD 301B) is the gold standard. However, simply following the steps is insufficient. The protocol below emphasizes causality and validation points .
Protocol: Modified OECD 301B ( Evolution Test)
Objective: Determine ultimate biodegradability by measuring
Phase 1: System Setup & Inoculum Preparation
-
Inoculum: Use activated sludge from a municipal wastewater treatment plant (WWTP) treating predominantly domestic sewage.
-
Why: Ensures a diverse microbial community without pre-adaptation to specific industrial chemicals.
-
Validation: Wash sludge 3x with mineral medium to remove Dissolved Organic Carbon (DOC). High background DOC invalidates the "blank" correction.
-
-
Medium: Mineral salts medium (buffered pH 7.4) free of organic carbon.
Phase 2: Test Vessel Configuration
Prepare the following vessels (3-5 Liters recommended for stability):
-
Test Suspension (
): Mineral Medium + Inoculum + Test Substance (10-20 mg C/L). -
Inoculum Blank (
): Mineral Medium + Inoculum (No carbon source).-
Role: Measures endogenous respiration of the sludge.
-
-
Procedure Control (
): Mineral Medium + Inoculum + Reference Compound (e.g., Sodium Benzoate).-
Role: Validates the sludge is active.[4] Must reach >60% degradation by Day 14.
-
-
Toxicity Control (
): Mineral Medium + Inoculum + Test Substance + Reference Compound.-
Critical Step: If degradation < 25% (based on ThCO2 of combined inputs), the test substance is toxic to the inoculum. This distinguishes "non-biodegradable" from "inhibitory."
-
Phase 3: Analytical Workflow (
Trapping)
-
Aerate vessels with
-free air. -
Trap evolved
in barium hydroxide [ ] or sodium hydroxide [ ] absorbers. -
Quantification: Titrate residual hydroxide with HCl or measure Inorganic Carbon (IC) directly.
Phase 4: Data Calculation & Validity Criteria
Calculate degradation percentage (
Pass Criteria (The "10-Day Window"): For a substance to be "Readily Biodegradable," it must reach 60% degradation within a 10-day window once it hits 10% degradation.
Visualization: Experimental Logic Flow
Figure 2: Logic flow for OECD 301B. The Toxicity Control (Tox Check) is the fail-safe against false negatives caused by bacterial inhibition.
Environmental Fate & Risk Assessment
Sorption and the Sediment Sink
LAS exhibits a high partition coefficient (
-
Mechanism: Hydrophobic interaction between the alkyl chain and organic matter in sludge/sediment.
-
Consequence: In Wastewater Treatment Plants (WWTPs), ~10-15% of LAS is removed via sorption to primary sludge, not biodegradation. If this sludge is applied to land anaerobically, LAS persists. However, in aerobic soils, the half-life is short (7-21 days).
Bacterial Consortia
Single strains rarely mineralize LAS efficiently. A consortium is required:
-
Parvibaculum lavamentivorans: Specializes in
-oxidation. -
Pseudomonas aeruginosa / putida: Efficient
-oxidizers. -
Comamonas testosteroni: Ring cleavage specialists.
Risk Ratios (PEC/PNEC)
-
PEC (Predicted Environmental Concentration): Generally low in surface waters (
) due to rapid aerobic removal. -
PNEC (Predicted No-Effect Concentration): Derived from chronic toxicity data (NOEC).
-
Conclusion: For aerobic aquatic environments, PEC/PNEC < 1, indicating low risk. The primary risk vector is anaerobic sediment or sludge-amended soil where oxygen limitation halts the initial
-oxidation step.
References
-
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[5] Link
-
Lara-Martín, P. A., et al. (2007). Anaerobic Degradation Pathway of Linear Alkylbenzene Sulfonates (LAS) in Sulfate-Reducing Marine Sediments. Environmental Science & Technology. Link
-
Hampel, M., & Blasco, J. (2002). Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater.[6][7][8] Environmental Science & Technology. Link
-
Ying, G. G. (2006). Fate, behavior and effects of surfactants and their degradation products in the environment.[9] Environment International. Link
-
Scott, M. J., & Jones, M. N. (2000). The biodegradation of surfactants in the environment.[3][6][7][8][9][10] Biochimica et Biophysica Acta (BBA). Link
-
León, V. M., et al. (2006). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater.[6][7][8] Environmental Science & Technology. Link
Sources
- 1. Effects of linear alkylbenzene sulfonate on the sorption of Brij 30 and Brij 35 onto aquifer sand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 5. concawe.eu [concawe.eu]
- 6. bibrepo.uca.es [bibrepo.uca.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bibrepo.uca.es [bibrepo.uca.es]
- 10. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
Methodological & Application
Technical Application Note: Hydrotropic Solubilization using Sodium 4-Ethylbenzenesulfonate (S4EBS)
Topic: Application of sodium 4-ethylbenzenesulfonate in drug delivery systems for hydrophobic drugs. Content Type: Detailed Application Note and Protocol. Audience: Researchers, Formulation Scientists, and Drug Development Professionals.[1]
Executive Summary & Scientific Rationale
Sodium 4-ethylbenzenesulfonate (S4EBS) represents a distinct class of hydrotropic agents utilized to overcome the "solubility limit" of Class II and IV drugs (BCS classification). Unlike surfactants that rely on micellar encapsulation, S4EBS functions via hydrotropy —a phenomenon where high concentrations of a second solute (the hydrotrope) significantly increase the aqueous solubility of a poorly soluble drug through intermolecular stacking and water-structure modification.
Why S4EBS?
While sodium benzoate and sodium salicylate are common hydrotropes, S4EBS offers a unique balance of hydrophobicity due to its ethyl chain. This structural feature enhances interaction with specific hydrophobic drug moieties (e.g., aromatic rings in Paclitaxel or Ketoprofen) via
Key Mechanistic Differentiators
-
Non-Micellar Mechanism: S4EBS does not form well-defined micelles with a sharp Critical Micelle Concentration (CMC). Instead, it exhibits a Minimum Hydrotrope Concentration (MHC) , typically in the range of 0.5 – 1.0 M.
-
Thermodynamic Stability: Unlike emulsified systems, S4EBS-drug complexes are thermodynamically stable, preventing phase separation over time.
-
Salting-In Effect: S4EBS acts as a "salting-in" agent, decreasing the activity coefficient of the hydrophobic solute in water.
Mechanism of Action: The Hydrotropic Wedge
The solubilization process is driven by the formation of planar aggregates. S4EBS molecules stack around the hydrophobic drug, effectively "wedging" it into the aqueous phase.
Visualization: Hydrotropic Solubilization Pathway
The following diagram illustrates the transition from a crystalline hydrophobic drug to a solubilized molecular complex.
Caption: Schematic representation of the hydrotropic transition. Solubilization occurs only when S4EBS concentration exceeds the Minimum Hydrotrope Concentration (MHC), allowing aggregate stacking.
Experimental Protocols
Protocol A: Determination of Minimum Hydrotrope Concentration (MHC)
Before attempting drug solubilization, the MHC of S4EBS must be characterized. This is the threshold concentration where surface tension stabilizes or solubility increases exponentially.
Materials:
-
Sodium 4-ethylbenzenesulfonate (High Purity >98%).[2]
-
Deionized Water (Milli-Q).
-
Tensiometer (Du Noüy Ring or Wilhelmy Plate method) OR Density Meter.
Procedure:
-
Stock Preparation: Prepare a 3.0 M stock solution of S4EBS in deionized water.
-
Serial Dilution: Prepare a series of dilutions ranging from 0.1 M to 3.0 M (Step size: 0.2 M).
-
Measurement:
-
Calibrate the tensiometer with pure water (72.8 mN/m at 20°C).
-
Measure the surface tension (
) of each dilution in triplicate. -
Maintain temperature at 25°C ± 0.5°C.
-
-
Analysis:
-
Plot Surface Tension (
) vs. Log[Concentration]. -
Identification: The MHC is identified not by a sharp break (like CMC) but by a broad inflection point where the reduction in surface tension plateaus.
-
Protocol B: Phase Solubility Study (Higuchi and Connors Method)
This is the gold-standard protocol for quantifying the solubilizing power of S4EBS for a specific drug (e.g., Ibuprofen, Paclitaxel).
Materials:
-
Target Hydrophobic Drug (Excess quantity).[3]
-
S4EBS Solutions (0 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M, 2.5 M, 3.0 M).
-
Orbital Shaker water bath.
-
0.45 µm Nylon Syringe Filters.
-
UV-Vis Spectrophotometer or HPLC.
Workflow Diagram:
Caption: Step-by-step workflow for determining the solubility enhancement factor using the Higuchi and Connors phase solubility method.
Detailed Procedure:
-
Preparation: Dispense 10 mL of each S4EBS concentration (0–3.0 M) into 20 mL screw-capped glass vials.
-
Saturation: Add an excess amount of the drug to each vial. ( Note: The solution must remain turbid, indicating the presence of undissolved solid).
-
Equilibration: Shake the vials in a temperature-controlled bath (25°C) for 24–48 hours.
-
Critical Step: Verify equilibrium by sampling at 24h and 48h. If concentrations differ by >5%, continue shaking.
-
-
Separation: Centrifuge at 3000 rpm for 10 minutes to pellet the undissolved drug.
-
Filtration: Filter the supernatant through a 0.45 µm membrane.
-
Caution: Pre-saturate the filter with the solution to prevent drug adsorption loss.
-
-
Quantification: Dilute the filtrate with water or mobile phase (to bring it within the linear calibration range) and analyze via HPLC or UV-Vis.
Data Analysis:
Calculate the Solubilization Power (
Data Interpretation & Troubleshooting
Expected Results
The solubility profile usually follows a linear increase (A_L type) or positive deviation (A_P type) at high concentrations.
| Parameter | S4EBS Characteristics | Comparison to Sodium Benzoate |
| MHC Range | 0.4 – 0.8 M | 0.5 – 1.0 M |
| Hydrophobicity | Moderate (Ethyl group) | Low (Phenyl ring only) |
| Solubilization Potential | High for aromatic drugs | Moderate |
| Toxicity Profile | Irritant (Eye/Skin) | Generally Recognized as Safe (GRAS) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Inconsistent Solubility Data | Temperature fluctuations | Ensure water bath is ±0.5°C. Hydrotropy is temperature-sensitive. |
| Filter Clogging | High viscosity at >2.0 M | Use a pre-filter (glass fiber) or centrifuge at higher speeds (10,000 rpm). |
| Precipitation upon Dilution | "Salting-out" upon dilution | Dilute samples with the same concentration of hydrotrope mobile phase, or use a solvent that ensures solubility (e.g., Methanol) for analysis only. |
Formulation Considerations
When formulating a final dosage form (e.g., parenteral or oral liquid) using S4EBS:
-
Toxicity Management: Hydrotropes require high concentrations (often 20-40% w/v). Ensure the total daily intake of S4EBS remains within safety limits established for sulfonates.
-
Isotonicity: High concentration hydrotropic solutions are hypertonic. For injectables, dilution prior to administration is critical to prevent hemolysis.
-
Synergy: S4EBS can be combined with cosolvents (PEG 400) to reduce the required concentration of the hydrotrope (Mixed Hydrotropy).
References
-
Review of Hydrotropy: Sharma, U., & Saroha, K. (2023).[4] A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs. International Journal of Toxicology. Link
-
Mechanism of Action: González, G., et al. (2000). Examination of the Hydrotropic Effect of Sodium p-Toluenesulfonate on a Nonionic Surfactant Solution. Journal of Colloid and Interface Science. Link
- Phase Solubility Protocol: Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
-
Chemical Safety Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7402, 4-Ethylbenzenesulfonic acid. Link
-
Comparative Hydrotropy: Kim, J. Y., et al. (2010). Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property. Pharmaceutical Research. Link
Sources
Technical Guide: Sodium 4-Ethylbenzenesulfonate as a Mobile Phase Additive in RP-HPLC
Executive Summary & Strategic Utility
Sodium 4-ethylbenzenesulfonate (EBS) represents a specialized class of Aromatic Ion-Pairing Reagents (IPRs) . Unlike the ubiquitous alkyl sulfonates (e.g., Sodium Octanesulfonate) which rely solely on hydrophobic alkyl chains for retention, EBS introduces a benzene ring into the separation mechanism.
Why use EBS?
-
Selectivity: The aromatic moiety engages in
interactions with both the analyte and the stationary phase (if phenyl-based), offering orthogonal selectivity for aromatic isomers and structural analogs. -
Steric Discrimination: The rigid planar structure of the benzene ring provides different steric hindrance compared to flexible alkyl chains, often resolving critical pairs of basic drugs that co-elute with standard reagents.
-
Hydrotropic Effects: Beyond ion-pairing, EBS acts as a hydrotrope, increasing the solubility of hydrophobic basic compounds in aqueous mobile phases.
Critical Constraint: Due to its UV absorbance, EBS is not suitable for low-UV detection (<230 nm). It requires analytes with chromophores detectable at >254 nm or alternative detection methods (RI, ELSD, MS with volatile analogs).
Mechanism of Action
To deploy EBS effectively, one must understand the "Dual-Retention Model." The reagent does not merely form a neutral pair in solution; it actively modifies the stationary phase.
The "Dynamic Ion-Exchange" Mechanism
-
Adsorption: The hydrophobic ethylbenzene tail inserts into the C18 stationary phase, while the sulfonate head group (
) projects into the mobile phase. -
Surface Modification: This transforms the neutral C18 column into a pseudo-Cation Exchange column.
-
Selectivity: Basic analytes (
) are retained via electrostatic attraction to the adsorbed sulfonate and secondary interactions with the EBS benzene ring.
Figure 1: The Dynamic Ion-Exchange mechanism where EBS modifies the stationary phase to retain basic analytes.
Method Development Protocol
Mobile Phase Preparation (The "Gold Standard" Workflow)
Safety Note: EBS is an irritant. Wear PPE. Solubility Warning: Sulfonates can precipitate in high-organic solvents. Always dissolve in water first.
Reagents:
-
Sodium 4-ethylbenzenesulfonate (High Purity, HPLC Grade).
-
Milli-Q Water (18.2 MΩ).
-
HPLC-Grade Acetonitrile (ACN) or Methanol (MeOH).
-
Buffer: Phosphoric Acid (85%) or Phosphate Buffer.
Step-by-Step Protocol:
-
Calculate: Target concentration is typically 5 mM to 20 mM . Start with 10 mM .
-
Dissolution (Aqueous Phase):
-
Weigh the required mass of EBS.
-
Dissolve completely in 90% of the final volume of pure water .
-
Crucial: Do not add organic solvent yet.
-
-
Buffering:
-
Adjust pH to 2.5 – 3.0 using Phosphoric Acid.
-
Reasoning: Low pH ensures basic analytes are fully protonated (
) and silanols on the column are suppressed.
-
-
Organic Addition:
-
Slowly add the organic modifier (e.g., ACN) to the aqueous solution while stirring.
-
Limit: Avoid >60% organic content to prevent salt precipitation.
-
-
Filtration: Filter through a 0.22 µm nylon filter.
-
Degassing: Ultrasonicate for 10 mins. (Vacuum degassing is preferred if available).
Figure 2: Critical workflow for preparing EBS mobile phase to prevent precipitation.
Experimental Parameters & Optimization
Column Selection
-
Recommended: C18 or C8 (High carbon load preferred for stable coating).
-
Alternative: Phenyl-Hexyl columns (if maximizing
selectivity is the goal). -
Dedicated Columns: Strong Recommendation. Once a column is used with EBS, it is difficult to fully strip the reagent. Dedicate a specific column to this method to avoid "ghost peaks" in other assays.
UV Detection Settings
EBS has significant UV absorbance.
- of EBS: ~220 nm (strong), ~260 nm (moderate).
-
Operational Rule: Set detection wavelength
254 nm . -
Reference: If using a Diode Array Detector (DAD), set the reference wavelength to 360 nm (bandwidth 100 nm) to compensate for mobile phase background.
Gradient vs. Isocratic
-
Isocratic: Preferred for stability. Equilibrium is maintained constantly.
-
Gradient: Possible, but requires a "Iso-concentration" approach where the EBS concentration is kept constant in both Mobile Phase A (Water) and Mobile Phase B (Organic).
-
Example:
-
MP A: 10 mM EBS in Water (pH 2.5)
-
MP B: 10 mM EBS in 90:10 ACN:Water
-
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Drifting Baseline | Column not equilibrated. | EBS requires long equilibration (approx. 50-100 column volumes) to saturate the stationary phase. Recirculate mobile phase overnight at low flow. |
| No Retention of Base | pH too high. | Ensure pH < |
| High Backpressure | Precipitation of EBS. | Check organic % (keep <60%). Ensure system was flushed with water before introducing methanol/ACN if switching methods. |
| Ghost Peaks | Contaminated injector/column. | EBS is "sticky." Run a blank injection. Wash needle with 50:50 Water:MeOH. |
| Noisy Baseline | Detection wavelength too low. | EBS absorbs UV.[1][2] Increase |
Column Cleaning & Regeneration Protocol
Warning: It is often more cost-effective to replace an IPC-contaminated column than to regenerate it perfectly.
If you must clean the column:
-
Flush 1: 20 Column Volumes (CV) of Warm Water (40°C) – Removes buffer salts.
-
Flush 2: 20 CV of 50:50 Methanol:Water (no additives) – Disrupts weak hydrophobic bonds.
-
Flush 3: 20 CV of 100% Methanol – Removes the hydrophobic tail of EBS.
-
Flush 4: 20 CV of 50:50 Acetonitrile:Water (0.1% TFA) – "Scrubbing" step.
References
-
BenchChem. Sodium 4-ethylbenzenesulfonate Synthesis and Properties. Retrieved from
-
PubChem. Sodium 4-ethylbenzenesulfonate Compound Summary. National Library of Medicine. Retrieved from
-
Waters Corporation. Wavelength Cutoffs for Common Solvents and Additives. Waters Help Center. Retrieved from
-
SIELC Technologies. Separation of Aromatic Sulfonates on Newcrom R1. Application Note. Retrieved from
-
Shimadzu. Ion Pair Chromatography - Differentiating Alkyl Sulfonates. Technical Report.[3] Retrieved from
Sources
Application Note: Protocol for Using Sodium 4-Ethylbenzenesulfonate (S4EBS) to Enhance Solubility in Biochemical Assays
Executive Summary
Poor aqueous solubility of small molecule drugs and chemical probes remains a primary bottleneck in high-throughput screening (HTS) and enzymatic assays.[1] While Dimethyl Sulfoxide (DMSO) is the industry standard, it frequently causes enzyme inhibition, protein denaturation, or false positives at concentrations >1%.[1]
This Application Note details the protocol for utilizing Sodium 4-ethylbenzenesulfonate (S4EBS) , a hydrotropic agent, as a superior alternative or supplement to organic cosolvents.[1] Unlike surfactants that form micelles, S4EBS operates via hydrotropy —a cooperative self-aggregation mechanism that enhances solubility only above a specific threshold known as the Minimum Hydrotrope Concentration (MHC).[1][2]
This guide provides a validated workflow to determine the MHC for your specific analyte and establish the "Operating Window"—the concentration range that solubilizes the target without inhibiting the biological assay.[1]
Mechanism of Action: Hydrotropy vs. Micellization
To use S4EBS effectively, one must understand that it does not behave like a detergent (e.g., Triton X-100).
-
Surfactants: Form micelles at the Critical Micelle Concentration (CMC).[2][3][4] Solubilization occurs inside the micelle core.[1]
-
Hydrotropes (S4EBS): Do not form well-defined micelles.[1] Instead, they interact via
stacking and water-structure disruption.[1]-
Below MHC: The hydrotrope exists as a monomer; solubility enhancement is negligible.[1]
-
Above MHC: S4EBS molecules form loose, planar aggregates (stacks) around the hydrophobic solute, reducing the energy penalty of exposing hydrophobic surface area to water.
-
Visualization: The Hydrotropic Mechanism
The following diagram illustrates the structural difference between surfactant encapsulation and hydrotropic stacking.
Figure 1: Mechanistic distinction between surfactant micellization and hydrotropic stacking. Note that S4EBS requires a threshold concentration (MHC) to activate solubility enhancement.
Material Specifications
Ensure your reagent meets the following criteria before proceeding.
| Property | Specification | Notes |
| Compound Name | Sodium 4-ethylbenzenesulfonate | |
| CAS Number | 14995-38-1 | Distinct from Xylenesulfonate (SXS) |
| Molecular Weight | 208.21 g/mol | |
| Appearance | White crystalline powder | Hygroscopic; store in desiccator |
| Solubility (Water) | > 500 mg/mL | Highly soluble |
| Typical MHC | 0.5 M – 1.5 M | Varies by solute (Must be determined) |
| Purity | ≥ 98% | Impurities may cause UV interference |
Phase 1: Determination of Minimum Hydrotrope Concentration (MHC)
Objective: Identify the concentration of S4EBS required to "switch on" solubility for your specific drug/compound. Prerequisite: A UV-Vis spectrophotometer or HPLC.[1]
Protocol Steps:
-
Preparation of Hydrotrope Stock:
-
Prepare a 3.0 M S4EBS stock solution in deionized water. (Dissolve 62.46 g S4EBS in water to a final volume of 100 mL). Filter through a 0.22 µm membrane.[1]
-
-
Titration Series:
-
Prepare a series of S4EBS solutions ranging from 0 M to 2.5 M (e.g., 0, 0.2, 0.4, ... 2.5 M) in 1.5 mL microcentrifuge tubes.
-
-
Solute Saturation:
-
Add an excess amount of your hydrophobic drug/compound (solid powder) to each tube. Ensure undissolved solid remains visible.[1]
-
-
Equilibration:
-
Vortex vigorously for 10 minutes.
-
Incubate at the intended assay temperature (usually 25°C or 37°C) for 24 hours with mild shaking.
-
-
Separation & Quantification:
-
Data Analysis:
Phase 2: Biological Compatibility (Enzyme Tolerance)
Objective: Determine the Maximum Tolerated Concentration (MTC) of S4EBS that does not inhibit your enzyme. Warning: Hydrotropes are salts.[1] High ionic strength can inhibit enzymatic activity.[1]
Protocol Steps:
-
Assay Setup:
-
S4EBS Titration:
-
Spike the reaction mix with increasing concentrations of S4EBS (0 M to 1.5 M). Include a water-only control (0 M).[1]
-
-
Activity Measurement:
-
Measure the initial velocity (
) of the enzymatic reaction at each S4EBS concentration.
-
-
Calculate % Activity:
-
Define MTC:
-
The MTC is the highest concentration of S4EBS where enzyme activity remains > 80% (or your specific acceptance criteria).
-
Phase 3: The Operational Workflow (Assay Integration)
Logic: To run a successful assay, you must find the Operating Window .
-
Condition:
-
If
, S4EBS is not suitable for this specific enzyme-drug pair.[1]
Workflow Diagram
The following logic tree guides the decision-making process.
Figure 2: Decision logic for integrating S4EBS into biochemical assays. The Operating Window is defined by the overlap between solubility enhancement and enzyme stability.
Final Assay Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer containing S4EBS at the optimal concentration (e.g., if MHC=0.4M and MTC=0.8M, use 0.6M ).[1]
-
-
Compound Dilution:
-
Reaction Initiation:
-
Readout:
-
Measure signal (Fluorescence/Absorbance).[1]
-
Blank Correction: Ensure your blank contains the same concentration of S4EBS, as hydrotropes can slightly alter the refractive index or background absorbance.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Assay Plate | [S4EBS] < MHC | Increase S4EBS concentration slightly above the inflection point found in Phase 1. |
| Loss of Enzyme Activity | [S4EBS] > MTC | The hydrotrope concentration is too high, causing protein salting-out or denaturation. Try Mixed Hydrotropy (see below). |
| High Background Signal | Impurities in S4EBS | Use HPLC-grade S4EBS. Run a "Buffer + S4EBS" blank to subtract background.[1] |
| MTC < MHC (No Window) | Structural Incompatibility | Mixed Hydrotropy Strategy: Combine S4EBS (0.5 M) with Urea (1 M) or Nicotinamide.[1] This often lowers the MHC synergistically without increasing toxicity.[1] |
References
-
Hodgdon, T. K., & Kaler, E. W. (2007). Hydrotropic Solutions.[1] Current Opinion in Colloid & Interface Science, 12(3), 121-128.[1] Link
- Foundational text on the mechanism of hydrotropy and the distinction
-
Shimizu, S., & Matubayasi, N. (2014). Hydrotropy: Monomer-Micelle Equilibrium and Minimum Hydrotrope Concentration.[1] The Journal of Physical Chemistry B, 118(35), 10515–10524.[5] Link
- Authoritative source for the thermodynamic definition of MHC.
-
Sanghvi, R., et al. (2008). Stacking Complexation by Nicotinamide: A Useful Way of Enhancing Drug Solubility.[1] International Journal of Pharmaceutics, 336(1), 35-41.[1] Link
- Provides the protocol basis for determining solubility curves and stacking interactions.
-
Kim, J. Y., et al. (2010). Hydrotropic Solubilization of Poorly Water-Soluble Drugs.[1] Journal of Pharmaceutical Investigation, 40, 381–387.[1] Link
- General application of hydrotropes in pharmaceutical assays.
Sources
Formulation of detergents and emulsifiers with sodium 4-ethylbenzenesulfonate.
Application Note: Formulation Strategies using Sodium 4-Ethylbenzenesulfonate
Executive Summary
Sodium 4-ethylbenzenesulfonate (CAS 14995-38-1) is a short-chain alkylbenzene sulfonate functioning primarily as a hydrotrope rather than a micelle-forming surfactant. Unlike its long-chain counterparts (e.g., Sodium Dodecylbenzenesulfonate, LAS) which act as primary detergents, this compound is critical for coupling , solubilization , and phase stability .
This guide outlines the mechanistic utility of Sodium 4-ethylbenzenesulfonate in stabilizing complex formulations. It bridges the gap between industrial detergency (preventing phase separation) and drug development (solubilizing hydrophobic APIs), providing actionable protocols for determining Minimum Hydrotrope Concentration (MHC) and optimizing Cloud Point.
Chemical Identity & Mechanistic Profile
Distinct Role: While long-chain sulfonates (C10-C14) drive cleaning via micellization, Sodium 4-ethylbenzenesulfonate (C2) possesses a short hydrophobic tail that is insufficient to drive conventional micelle formation at low concentrations. Instead, it operates via hydrotropy —a mechanism involving the cooperative aggregation around hydrophobic solutes or the disruption of water structure to increase the solubility of organic compounds.[1][2]
Structural Advantage:
-
vs. Sodium Toluene Sulfonate (STS, C1): The ethyl group provides slightly higher hydrophobicity, improving interaction with larger organic molecules without sacrificing water solubility.
-
vs. Sodium Cumene Sulfonate (SCS, C3): The ethyl chain offers a lower steric profile than the isopropyl group of SCS, potentially offering better packing efficiency in specific mixed-micelle systems.
Visualizing the Mechanism
The following diagram illustrates the functional difference between a primary surfactant (micelle former) and Sodium 4-ethylbenzenesulfonate (hydrotrope).
Caption: Comparison of micellar solubilization (blue) vs. hydrotropic stacking (red). Sodium 4-ethylbenzenesulfonate operates via the red pathway, stabilizing solutes through planar stacking and water structure modification.
Physicochemical Characterization
Before formulation, the raw material must be characterized to ensure compatibility.
| Property | Value / Characteristic | Relevance to Formulation |
| Molecular Weight | ~208.21 g/mol | Low MW allows rapid diffusion and fast kinetics in dissolution. |
| Solubility (Water) | High (>20% w/w) | Ideal for high-concentration liquid concentrates. |
| Critical Micelle Conc. | N/A (Exhibits MHC) | Does not form micelles alone; MHC is typically 0.1 - 0.8 M. |
| Hydrophobicity (LogP) | ~1.5 - 2.0 (Est.) | Balanced lipophilicity for coupling mid-range hydrophobes. |
| Thermal Stability | High (>200°C) | Suitable for spray-drying processes in detergent manufacturing. |
Protocol 1: Determination of Minimum Hydrotrope Concentration (MHC)
Objective: Determine the minimum concentration of Sodium 4-ethylbenzenesulfonate required to solubilize a specific hydrophobic drug (API) or insoluble ingredient (e.g., perfume, dye).
Materials:
-
Sodium 4-ethylbenzenesulfonate (High Purity).
-
Target Hydrophobe (API or Dye like Fluorescein).
-
UV-Vis Spectrophotometer.
-
Deionized Water.[3]
Workflow:
-
Preparation: Prepare a stock solution of Sodium 4-ethylbenzenesulfonate (40% w/v) in water.
-
Dilution Series: Create a series of vials with increasing hydrotrope concentration (0, 0.1, 0.2 ... up to 2.0 M).
-
Saturation: Add an excess amount of the Target Hydrophobe to each vial.
-
Equilibrium: Shake vials at constant temperature (25°C) for 24 hours.
-
Filtration: Filter samples (0.45 µm) to remove undissolved hydrophobe.
-
Analysis: Measure absorbance of the filtrate via UV-Vis.
-
Data Plotting: Plot Solubility (Absorbance) vs. Hydrotrope Concentration .
Interpretation: The curve will typically show a sigmoidal shape or a linear increase after a specific threshold. The inflection point represents the MHC . Formulations should be designed at concentrations above this MHC to ensure stability.
Protocol 2: Cloud Point Elevation in Detergents
Context: Non-ionic surfactants (e.g., Alcohol Ethoxylates) become insoluble and cloudy as temperature rises. Sodium 4-ethylbenzenesulfonate raises this "Cloud Point," allowing the product to remain clear in hot storage or during use.
Step-by-Step Methodology:
-
Base Formulation: Prepare a 10% solution of the non-ionic surfactant (e.g., C12-15 Pareth-9) in water. Measure its baseline Cloud Point (usually ~50°C).
-
Titration:
-
Take 50 mL of the base solution.
-
Add Sodium 4-ethylbenzenesulfonate in 0.5% increments (w/w).
-
-
Measurement:
-
Heat the solution in a water bath while stirring.
-
Monitor temperature with a digital thermometer.
-
Record the temperature at which the solution becomes visibly turbid (haze).
-
Cool down and record the temperature it becomes clear again (hysteresis check).
-
-
Optimization: Plot Cloud Point (°C) vs. Hydrotrope % . Select the percentage that achieves a Cloud Point >60°C (or target stability temp).
Self-Validating Check:
-
If Cloud Point decreases: Contamination with inorganic salts (like NaCl) may be present.[3] Hydrotropes generally increase cloud point; salts decrease it (Salting-out effect).
Protocol 3: Viscosity Reduction in High-Active Pastes
Context: Concentrated surfactant blends often form hexagonal liquid crystal phases (gel) that are impossible to pump. Sodium 4-ethylbenzenesulfonate disrupts these rigid structures.
Workflow Visualization:
Caption: Iterative process for converting surfactant gels into pumpable liquids using hydrotropic disruption.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation at Low Temp | Concentration exceeds solubility limit of the hydrotrope itself (Kraft Point). | Reduce hydrotrope level or switch to a blend (e.g., 50:50 with Sodium Xylene Sulfonate). |
| No Increase in Solubility | Concentration is below MHC. | Repeat Protocol 1 to find the true MHC; Hydrotropes are ineffective at low concentrations (<1-2%). |
| Phase Separation | "Salting Out" effect. | If the formulation has high inorganic salt loads, the hydrotrope may compete for water. Reduce inorganic salts. |
References
-
Dhandapani, N. & Subramaniam, T. (2021). Hydrotropy: A promising tool for solubility enhancement: A review. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Nouryon. (n.d.).[4] Hydrotropes in Detergency: Mechanisms and Applications. Nouryon Technical Literature.
-
Balasubramanian, D. & Friberg, S.E. (1993). Hydrotropes - Properties and Applications. Surface and Colloid Science.
-
PubChem. (2023). Sodium 4-ethylbenzenesulfonate Compound Summary. National Library of Medicine.
-
Varade, D. et al. (2005). Micellar behavior of sodium dodecylbenzenesulfonate in the presence of hydrotropes. Colloids and Surfaces A.
Sources
Application Note & Protocols: The Strategic Use of Sodium 4-Ethylbenzenesulfonate in Protein Binding and Interaction Studies
Audience: Researchers, scientists, and drug development professionals engaged in biophysical characterization of proteins and their interactions.
Abstract: Protein aggregation is a persistent challenge in the development of biotherapeutics and a significant source of artifacts in biophysical assays.[1][2] This guide provides an in-depth exploration of sodium 4-ethylbenzenesulfonate, a low molecular weight aromatic sulfonate, as a potent hydrotropic agent for mitigating protein aggregation. We will detail the underlying mechanism of its action and provide field-proven protocols for its integration into key interaction analysis techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on the practical application and causal reasoning behind experimental design to ensure data integrity and reproducibility.
The Challenge: Protein Aggregation in Biophysical Studies
The study of protein-ligand and protein-protein interactions is fundamental to drug discovery and molecular biology.[3][4] Techniques designed to probe these interactions often require high protein concentrations and specific buffer conditions, which can inadvertently promote the formation of soluble and insoluble aggregates.[1] Protein aggregation, driven by the association of exposed hydrophobic patches, can lead to:
-
Loss of biological activity.
-
Inaccurate quantification of active protein concentration.
-
Significant artifacts in biophysical data, such as noisy baselines in ITC or non-specific binding in SPR.
-
Irreversible sample loss.
Addressing this instability is paramount for generating reliable and meaningful data. While various strategies exist, including pH optimization and the use of detergents, these can sometimes perturb the native state of the protein.[1][5] Hydrotropes, such as sodium 4-ethylbenzenesulfonate, offer a compelling alternative.
Sodium 4-Ethylbenzenesulfonate: A Hydrotropic Solution
Sodium 4-ethylbenzenesulfonate is an amphiphilic compound, possessing both a hydrophobic ethylbenzene moiety and a hydrophilic sulfonate group.[6][7] This structure allows it to function as a hydrotrope, a class of molecules that, at a specific concentration known as the minimum hydrotropic concentration (MHC), significantly increase the solubility of poorly soluble substances in water.[8]
Unlike traditional surfactants that form well-defined micelles, hydrotropes are thought to form more dynamic, non-covalent assemblies that can disrupt the non-covalent interactions (e.g., hydrophobic and van der Waals forces) that lead to protein aggregation.[2][8]
Physicochemical Properties
A clear understanding of the properties of sodium 4-ethylbenzenesulfonate is essential for its effective use.
| Property | Value | Source |
| Chemical Name | Sodium 4-ethylbenzene-1-sulfonate | [9] |
| Synonyms | Sodium p-Ethylbenzenesulfonate, Na-EBS | [9][10] |
| CAS Number | 14995-38-1 | [6][9] |
| Molecular Formula | C₈H₉NaO₃S | [6][11] |
| Molecular Weight | 208.21 g/mol | [9][11] |
| Physical Form | White Crystalline Powder | [9] |
| Hydrogen Bond Acceptors | 3 | [11] |
| Hydrogen Bond Donors | 0 | [11] |
Mechanism of Action: Preventing Aggregation
The primary role of sodium 4-ethylbenzenesulfonate in this context is to prevent aggregation by minimizing intermolecular protein-protein interactions that are mediated by hydrophobic forces.[2] It is hypothesized to achieve this by associating with surface-exposed hydrophobic patches on the protein, thereby "shielding" them from interacting with other protein molecules. This enhances the protein's interaction with the solvent and maintains its monomeric, soluble state.
Caption: Mechanism of Na-EBS in preventing protein aggregation.
Application & Protocols in Biophysical Assays
The inclusion of sodium 4-ethylbenzenesulfonate must be approached empirically, as the optimal concentration is protein-dependent. A general workflow involves screening for the minimum concentration that maintains solubility and monodispersity without perturbing the protein's structure or the specific interaction being studied.
Caption: General workflow for optimizing Na-EBS concentration.
Isothermal Titration Calorimetry (ITC)
Causality & Rationale: ITC directly measures the heat released or absorbed during a binding event.[12] Protein aggregation in either the cell or syringe can produce large, erratic heat signals, completely obscuring the actual binding isotherm and making the data uninterpretable. Sodium 4-ethylbenzenesulfonate ensures that both the macromolecule and the titrant remain soluble and monomeric, leading to a stable baseline and a well-defined binding curve that can be accurately fitted to determine affinity (KD), stoichiometry (n), and enthalpy (ΔH).[13][14]
Protocol: Using Na-EBS to Enable a Protein-Ligand ITC Experiment
-
Initial Sample Preparation:
-
Prepare a stock solution of your protein in its standard buffer without Na-EBS.
-
Prepare a concentrated stock of Na-EBS (e.g., 1 M) in the same buffer.
-
Create a series of protein aliquots with increasing concentrations of Na-EBS (e.g., 0, 25, 50, 100, 150 mM).
-
Incubate for 30 minutes at the intended experimental temperature. Centrifuge at >13,000 x g for 15 minutes. Measure the A280 of the supernatant. The lowest concentration of Na-EBS that prevents a loss of protein concentration upon centrifugation is your starting point.
-
-
Buffer Matching (Critical for ITC):
-
Expertise: The heat of dilution from buffer mismatch is a major source of ITC artifacts. The final buffer composition for the protein in the cell and the ligand in the syringe must be identical.
-
Dialyze the protein stock against the final, optimized buffer containing the selected concentration of Na-EBS.
-
Dissolve the ligand directly into the dialysis buffer to ensure a perfect match. If the ligand is in a different solvent (e.g., DMSO), ensure the final concentration of that solvent is precisely matched in the protein sample as well.
-
-
ITC Experiment Setup:
-
Cell: Load the dialyzed protein into the sample cell. Typical concentrations are in the range of 10-100 µM.
-
Syringe: Load the ligand into the injection syringe. Ligand concentration should ideally be 10-20 times that of the protein.[13]
-
-
Self-Validation & Controls:
-
Trustworthiness: To account for the heat of dilution of the ligand and the hydrotrope, perform a control titration by injecting the ligand-Na-EBS solution from the syringe into the buffer-Na-EBS solution (without protein) in the cell.
-
Subtract this control data from the experimental binding isotherm during data analysis to isolate the true heat of binding.
-
-
Data Analysis:
-
Fit the integrated and corrected heat data to a suitable binding model (e.g., one-site binding). A clean, sigmoidal curve is indicative of a successful experiment, often made possible by the presence of Na-EBS.[15]
-
Surface Plasmon Resonance (SPR)
Causality & Rationale: SPR measures binding events in real time on a sensor chip surface.[16][17] Non-specific binding of the analyte to the sensor surface and aggregation of the analyte in solution are common problems. Aggregates can cause bulk refractive index changes and bind non-specifically, leading to false-positive signals and inaccurate kinetic calculations. Including Na-EBS in the running buffer can minimize these issues by maintaining analyte solubility and reducing non-specific surface interactions, resulting in cleaner sensorgrams and more reliable binding data.
Protocol: Improving SPR Data Quality with Na-EBS
-
Ligand Immobilization:
-
Immobilize your ligand onto the sensor chip according to standard procedures (e.g., amine coupling).
-
-
Analyte & Buffer Preparation:
-
Based on prior screening (see general workflow), determine the optimal Na-EBS concentration for your protein (analyte).
-
Prepare the SPR running buffer (e.g., HBS-EP+) and supplement it with the chosen concentration of Na-EBS.
-
Prepare all serial dilutions of your protein analyte using this final Na-EBS-supplemented running buffer.
-
-
SPR Experiment:
-
Equilibrate the entire system by flowing the Na-EBS-supplemented running buffer over the sensor surface until a stable baseline is achieved.
-
Inject the serial dilutions of the protein analyte over the ligand-immobilized and reference flow cells.
-
Perform regeneration steps as required, ensuring the regeneration solution is compatible with the hydrotrope.
-
-
Self-Validation & Controls:
-
Trustworthiness: The reference flow cell is critical. A low signal on the reference cell relative to the active cell indicates that Na-EBS is effectively minimizing non-specific binding.
-
Inject the highest concentration of analyte over a blank, non-activated flow cell to confirm low non-specific binding to the dextran matrix itself.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams. The resulting curves should show clear association and dissociation phases characteristic of a specific 1:1 interaction, free from the bulk shifts or rising baselines often caused by aggregation. Fit the data to an appropriate kinetic model (e.g., 1:1 Langmuir).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR spectroscopy provides atomic-level information on protein structure, dynamics, and interactions.[18][19] A major prerequisite for most NMR experiments is a highly concentrated (>100 µM), stable, and non-aggregated protein sample. Aggregation leads to severe line broadening, making spectral peaks undetectable. Na-EBS can be a crucial additive to maintain protein solubility and stability over the long acquisition times required for many NMR experiments, enabling the collection of high-resolution spectra.
Protocol: Preparing High-Concentration Protein Samples for NMR
-
Buffer Selection and Optimization:
-
NMR buffers are typically low in salt to minimize conductivity. Start with a base buffer (e.g., 20 mM Phosphate or HEPES, 50 mM NaCl, pH 7.0) containing 10% D₂O.[20]
-
Perform solubility screening as described in the general workflow to find the minimum Na-EBS concentration that keeps the protein soluble at the target concentration (e.g., 200-500 µM).
-
-
Sample Preparation:
-
Prepare the isotopically labeled (e.g., ¹⁵N, ¹³C) protein.
-
Concentrate the protein to slightly above the target concentration.
-
Add the required volume of a concentrated Na-EBS stock (dissolved in the same NMR buffer) to reach the optimized final concentration. This avoids diluting the protein sample significantly.
-
Filter the final sample through a 0.22 µm filter before transferring it to the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum.
-
Expertise: A well-dispersed HSQC spectrum with sharp peaks is a hallmark of a properly folded, monomeric protein sample. Compare the spectrum to a reference spectrum (if available) to ensure the addition of Na-EBS has not induced structural changes.
-
-
Self-Validation & Controls:
-
Trustworthiness: Use Dynamic Light Scattering (DLS) on the final NMR sample to confirm it is monomeric and free of large aggregates.
-
If performing a ligand titration, ensure the ligand stock also contains the identical concentration of Na-EBS and buffer components to avoid changes in conditions upon addition.
-
Safety and Handling
Sodium 4-ethylbenzenesulfonate should be handled with appropriate laboratory precautions.
-
Hazards: Causes serious eye irritation (H319).[11] May cause skin and respiratory irritation.[10]
-
Precautions: Wear protective gloves, safety goggles, and a lab coat.[10][21] Avoid breathing dust.[10] Handle in a well-ventilated area or chemical fume hood. In case of contact, flush the affected area with plenty of water.[10]
References
- Benchchem. (n.d.). sodium;4-ethylbenzenesulfonate.
- Fisher Scientific. (n.d.). 4-Ethylbenzenesulfonic Acid Sodium Salt.
- Lund University. (2022, September 6). Protein aggregation, folding and clearance cluster. YouTube.
- Sharpe, T. (2014, May 15). Preventing Protein Aggregation. Biozentrum Biophysics Facility, University of Basel.
- National Center for Biotechnology Information. (n.d.). Sodium 4-ethylbenzenesulfonate.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
- MDPI. (2024, July 11).
- TA Instruments. (n.d.).
- PubMed. (2024, July 19).
- National Institutes of Health. (n.d.). Screening proteins for NMR suitability.
- National Institutes of Health. (2018, July 17).
- Royal Society of Chemistry. (2021, January 15).
- USP-NF. (n.d.). 〈1105〉 Immunological Test Methods—Surface Plasmon Resonance.
- Bio-Rad. (n.d.).
- ResearchGate. (n.d.). Isothermal Titration Calorimetry (ITC)
- National Institutes of Health. (n.d.).
- ResearchGate. (2009, July).
- PubMed. (2015, February 1).
- MDPI. (n.d.). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing.
- MedChemExpress. (2025, March 19).
- bioRxiv. (2020, December 7).
- National Institutes of Health. (2020, January 28).
- PubMed. (n.d.). Isothermal titration calorimetry study of pectin-ionic surfactant interactions.
- National Institutes of Health. (n.d.).
- Fisher Scientific. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Cube Biotech. (n.d.).
- Institut für Medizinische Physik und Biophysik. (n.d.). Soluble Protein-Ligand Interactions.
- National Institutes of Health. (n.d.). A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes.
- TCI Chemicals. (2025, January 15).
- Affinité Instruments. (2020, December 31). Detection of Liposomes by Surface Plasmon Resonance.
- National Institutes of Health. (n.d.). Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins.
- Center for Macromolecular Interactions, Harvard Medical School. (n.d.).
- National Center for Biotechnology Information. (n.d.). 4-Ethylbenzenesulfonate.
- News-Medical. (2016, July 25). Using Isothermal Titration Calorimetry Technique for Structural Studies.
- National Institutes of Health. (n.d.). Structure Determination of Membrane Proteins by Nuclear Magnetic Resonance Spectroscopy.
- National Institutes of Health. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands.
- arXiv. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis.
- MDPI. (2022, November 3). Effect of Ultrasound-Assisted Sodium Bicarbonate Treatment on Aggregation and Conformation of Reduced-Salt Pork Myofibrillar Protein.
- ResearchGate. (2022, November 17). (PDF) Protein-Ligand Interactions, First Edition.
- Angene Chemical. (2024, August 29).
- MedChemExpress. (n.d.).
- National Institutes of Health. (n.d.). Surface Plasmon Resonance (SPR)
- European Chemicals Agency (ECHA). (n.d.).
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- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
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- 3. A review of biophysical strategies to investigate protein-ligand binding: What have we employed? [pubmed.ncbi.nlm.nih.gov]
- 4. Protein–protein interactions in AQP regulation – biophysical characterization of AQP0–CaM and AQP2–LIP5 complex formation - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
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- 9. Sodium 4-Ethylbenzenesulfonate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
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Application Note: Advanced Hydrotropic Solubilization & Extraction of Pharmaceutical Residues
Executive Summary & Scientific Rationale
In the domain of pharmaceutical manufacturing and drug development, the management of hydrophobic Active Pharmaceutical Ingredients (APIs) in wastewater streams presents a critical challenge. Conventional biological treatments often fail because hydrophobic residues adsorb onto sludge rather than remaining bioavailable for degradation.
Sodium 4-ethylbenzenesulfonate (S-4-EBS) serves as a high-performance hydrotrope . Unlike surfactants that form micelles, S-4-EBS operates via a stacking mechanism to increase the aqueous solubility of sparingly soluble organic compounds by orders of magnitude.
This Application Note details the use of S-4-EBS to:
-
Solubilize hydrophobic APIs in aqueous waste streams to enhance bioavailability for bioreactors.
-
Extract organic contaminants from solid matrices (sludge/soil) without the use of volatile organic solvents (VOCs).
-
Facilitate Recovery: Enable the precipitation and recovery of contaminants simply by dilution, creating a closed-loop treatment cycle.
Physicochemical Mechanism: The Hydrotropic Advantage
To effectively deploy S-4-EBS, one must distinguish its mechanism from conventional surfactants.
The Stacking Mechanism vs. Micellization
Surfactants rely on critical micelle concentration (CMC) to sequester organics inside a hydrophobic core. In contrast, S-4-EBS possesses a short alkyl chain (ethyl group) that is too short to form stable micelles. Instead, it operates via Minimum Hydrotrope Concentration (MHC) .[1]
-
Below MHC: S-4-EBS molecules are dispersed; solubility enhancement is negligible.
-
Above MHC: S-4-EBS molecules self-associate via π-π stacking and hydrophobic interactions, forming planar aggregates. These aggregates intercalate with the hydrophobic drug molecules, effectively "salting-in" the contaminant.
Mathematical Validation (Setschetow Equation)
The efficiency of S-4-EBS in your specific wastewater matrix can be predicted using the Setschetow equation. A positive hydrotropic constant (
- : Solubility of contaminant in hydrotrope solution.[2]
- : Solubility in pure water.
- : Concentration of S-4-EBS.
- : Hydrotropic constant (Specific to the Drug/S-4-EBS pair).
Visualization: Mechanism & Workflow
Hydrotropic Interaction Mechanism
Figure 1: Transition of S-4-EBS from monomeric state to aggregated stacks that solubilize hydrophobic contaminants.
Wastewater Treatment Workflow
Figure 2: Process flow for extracting and recovering organic contaminants using S-4-EBS.
Experimental Protocols
Protocol A: Determination of MHC and Solubilization Power
Objective: To determine the precise concentration of S-4-EBS required to solubilize a specific target contaminant (e.g., Carbamazepine, Ibuprofen residue).
Reagents:
-
Sodium 4-ethylbenzenesulfonate (Solid, >98% purity).[3]
-
Target Contaminant (Standard).
-
Distilled Water (Milli-Q).
Procedure:
-
Preparation: Prepare a series of S-4-EBS solutions in water ranging from 0.0 M to 3.0 M (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 M).
-
Saturation: Add an excess amount of the Target Contaminant to 10 mL of each S-4-EBS solution in sealed glass vials.
-
Equilibration: Shake the vials in a thermostatic shaker at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate appropriately and analyze via UV-Vis Spectrophotometry or HPLC.
-
Data Analysis: Plot Solubility (mg/mL) vs. S-4-EBS Concentration (M) .
-
Result Interpretation: The curve will show a distinct upward inflection point. This inflection point is the MHC .
-
Self-Validation Check:
-
The solubility in the 0 M vial (water control) must match literature values for the intrinsic solubility of the drug. If it is higher, your filtration failed.
Protocol B: Hydrotropic Extraction from Activated Sludge
Objective: To extract adsorbed hydrophobic residues from wastewater sludge for analysis or remediation.
Procedure:
-
Sampling: Collect 5 g of dewatered sludge containing the contaminant.
-
Hydrotrope Addition: Add 50 mL of 2.0 M S-4-EBS solution. (Note: 2.0 M is a standard starting point as it typically exceeds the MHC for most alkylbenzenesulfonates).
-
Extraction: Agitate at 150 RPM for 60 minutes at ambient temperature.
-
Separation: Centrifuge at 4000 RPM for 15 minutes. Decant the supernatant (Liquid Phase A).
-
Recovery (The "Green" Step):
-
Take Liquid Phase A and dilute it 1:10 with distilled water.
-
Observation: The solution should turn cloudy as the S-4-EBS concentration drops below MHC, forcing the hydrophobic contaminant to precipitate.
-
-
Filtration: Filter the precipitate. The filtrate now contains dilute S-4-EBS, which is biodegradable and can be sent to standard aerobic treatment.
Quantitative Data Summary: Comparative Efficacy
The following table illustrates the expected solubility enhancement factors (
| Hydrotrope Type | Alkyl Chain | MHC (Approx) | Solubility Enhancement Factor ( | Bio-compatibility |
| Sodium Toluenesulfonate (STS) | Methyl (-CH3) | ~0.8 M | 10 - 50x | High |
| Sodium 4-ethylbenzenesulfonate | Ethyl (-C2H5) | ~0.5 M | 50 - 150x | High |
| Sodium Cumenesulfonate (SCS) | Isopropyl (-C3H7) | ~0.3 M | 20 - 100x | Moderate |
Note: S-4-EBS offers an optimal balance between a lower MHC (requiring less reagent than STS) and high solubility enhancement, without the higher steric hindrance sometimes observed with cumene derivatives.
References
-
OECD SIDS. (2005). Hydrotropes: SIDS Initial Assessment Report for SIAM 21. UNEP Publications. Retrieved from [Link]
-
Ghogare, D., & Patil, S. (2018).[4] Hydrotropic Solubilization: Tool for Eco-Friendly Analysis. International Journal of Pharmacy and Pharmaceutical Research, 11(3), 300-322.[4] Retrieved from [Link]
-
PubChem. (n.d.). Sodium 4-ethylbenzenesulfonate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Kamat, S., et al. (2022). An aqueous hydrotropic solution as environmentally benign reaction medium for organic transformations: a short review. ResearchGate. Retrieved from [Link]
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How to prepare a stock solution of sodium 4-ethylbenzenesulfonate for laboratory use.
Abstract & Scope
Sodium 4-ethylbenzenesulfonate (Na-EBS) is a critical hydrotrope and surfactant intermediate used to solubilize hydrophobic compounds in aqueous media and as a reagent in organic synthesis.[1] Unlike its methyl analog (sodium p-toluenesulfonate), Na-EBS exhibits distinct solubility profiles due to the increased hydrophobicity of the ethyl chain.
Critical Formulation Note: While many sulfonate salts allow for 1 M stock solutions, Na-EBS has a water solubility limit of approximately 120 g/L at 25°C (~0.57 M). Consequently, attempting to prepare a standard 1 M solution (208 g/L) will result in a supersaturated suspension that is unstable and prone to precipitation.
This protocol details the validated procedure for preparing a stable, near-saturation 0.5 M stock solution , ensuring reproducibility in biochemical assays and formulation studies.
Physicochemical Properties & Safety Profile
Before initiating the workflow, verify the compound identity and safety requirements.
Table 1: Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | Sodium 4-ethylbenzenesulfonate | Synonym: Sodium p-ethylbenzenesulfonate |
| CAS Number | 14995-38-1 | Verify against CoA |
| Molecular Weight | 208.21 g/mol | Anhydrous basis |
| Solubility (Water) | ~120 g/L (25°C) | Limiting Factor |
| Solubility (Ethanol) | ~45 g/L (25°C) | Significantly lower than water |
| Appearance | White crystalline powder | Hygroscopic |
| Acidity (pKa) | ~1.3 (Sulfonic acid parent) | Solution pH is typically neutral (6.0–8.[2][3]0) |
Safety Considerations (GHS Classification)
-
PPE: Safety glasses with side shields, nitrile gloves, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation of dust.
Pre-Formulation Logic: The 0.5 M Constraint
Why not 1 M? A 1 M solution requires dissolving 208.21 g of Na-EBS in a final volume of 1 L. Given the solubility limit of ~120 g/L, a 1 M mixture would contain ~88 g of undissolved solid per liter at room temperature. Heating might temporarily dissolve the solid, but it would inevitably recrystallize upon cooling, compromising experimental accuracy.
Target Concentration: 0.5 M
-
Mass Required: 104.1 g/L
-
Saturation Margin: ~86% of saturation limit (104.1 g / 120 g).
-
Benefit: This concentration is thermodynamically stable at standard laboratory temperatures (20–25°C) and resists precipitation during minor temperature drops.
Protocol: Preparation of 0.5 M Stock Solution (100 mL)
Yield: 100 mL of 0.5 M Sodium 4-ethylbenzenesulfonate Estimated Time: 30 Minutes
Materials Required[1][4][5][8][10][11][12][13][14][15][16]
-
Sodium 4-ethylbenzenesulfonate (Purity ≥ 98%)[10]
-
Ultrapure Water (Type I, 18.2 MΩ·cm) at 25°C
-
Volumetric Flask (100 mL, Class A)
-
Magnetic Stir Plate and Stir Bar
-
Weighing Boat (Anti-static)
-
Syringe Filter (0.22 µm PES or Nylon) for sterilization (optional)
Step-by-Step Procedure
Step 1: Gravimetric Measurement[1]
-
Calculate the required mass:
-
Weigh 10.41 g ± 0.01 g of Na-EBS into an anti-static weighing boat.
-
Note: If the substance appears clumped, gently break aggregates with a spatula before weighing to ensure rapid dissolution.
-
Step 2: Dissolution (The "Slurry-to-Solution" Phase)
-
Add approximately 70 mL of ultrapure water to a clean beaker.
-
Add a magnetic stir bar and set the stir plate to a moderate speed (300–500 RPM). Avoid creating a vortex that draws in air bubbles.
-
Slowly add the weighed Na-EBS powder to the water.
-
Observation: The solution may initially appear cloudy.
-
-
Stir for 15–20 minutes at room temperature (25°C).
-
Checkpoint: The solution must be completely clear and colorless. If particles remain after 20 minutes, gently heat to 30°C, then allow to cool back to 25°C.
-
Step 3: Volumetric Adjustment[11]
-
Transfer the clear solution into the 100 mL volumetric flask .
-
Rinse the beaker with small aliquots (2–3 mL) of ultrapure water and add the rinses to the flask to ensure quantitative transfer.
-
Fill the flask to just below the graduation mark with ultrapure water.
-
Use a dropper to add the final drops until the meniscus bottom sits exactly on the line.
-
Stopper the flask and invert 10 times to mix.
Step 4: Filtration & Storage
-
Filtration: For biological assays, filter the solution through a 0.22 µm PES (Polyethersulfone) membrane. This removes insoluble micro-particulates and sterilizes the solution.
-
Storage: Transfer to a sterile glass or polypropylene bottle.
-
Labeling: "0.5 M Na-EBS, [Date], [Initials], Store at RT."
Quality Control & Troubleshooting
Visual QC
-
Pass: Solution is clear, colorless, and free of floating particulates.
-
Fail: Solution is hazy, yellowed (oxidation), or contains precipitate.
Troubleshooting Logic
Figure 1: Decision tree for troubleshooting solubility issues during stock preparation.
Experimental Workflow Diagram
The following diagram illustrates the critical path for the preparation and validation of the stock solution.
Figure 2: Step-by-step workflow for the preparation of 0.5 M Sodium 4-ethylbenzenesulfonate.
References
-
National Center for Biotechnology Information (PubChem). (2023). Sodium 4-ethylbenzenesulfonate (CID 23675352).[3] PubChem Compound Summary. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[3] Registration Dossier: Sodium p-ethylbenzenesulphonate. Retrieved October 26, 2023, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solubility Table for Water at Temperature [sigmaaldrich.com]
- 3. Sodium 4-ethylbenzenesulfonate | C8H9NaO3S | CID 23675352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Sodium Benzenesulfonate | 515-42-4 | TCI AMERICA [tcichemicals.com]
- 8. Sodium 4-methylbenzenesulfonate | C7H7NaO3S | CID 3720192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. Sodium 4-Ethylbenzenesulfonate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: Precision Synthesis and Self-Assembly of Amphiphilic Block Copolymers for Hydrophobic Drug Encapsulation
Abstract
This guide details the protocol for synthesizing and utilizing Poly(ethylene glycol)-block-poly(N-(2-hydroxypropyl) methacrylamide) (PEG-b-PHPMA) as a delivery vector for hydrophobic therapeutics (e.g., Paclitaxel, Doxorubicin). Unlike standard formulation guides, this note focuses on the causality between polymerization kinetics (RAFT) and the thermodynamic stability of the resulting micelles. We employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure low dispersity (
Part 1: Precision Synthesis via RAFT Polymerization[1]
The Mechanistic Rationale
We utilize RAFT polymerization over standard radical polymerization because it minimizes chain termination events. In drug delivery, high dispersity (broad molecular weight distribution) leads to inconsistent drug release rates and variable degradation profiles. RAFT utilizes a Chain Transfer Agent (CTA) to establish a dynamic equilibrium between active and dormant chains, ensuring all chains grow at the same rate.
Experimental Protocol: Synthesis of PEG-b-PHPMA
Objective: Synthesize a block copolymer with a hydrophilic PEG shell (5 kDa) and a hydrophobic PHPMA core (20 kDa).
Reagents:
-
Macro-CTA: PEG-4-cyano-4-(phenylcarbonothioylthio)pentanoate (PEG-CPADB),
g/mol . -
Monomer: N-(2-hydroxypropyl) methacrylamide (HPMA).[1]
-
Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Workflow:
-
Stoichiometric Calculation: Calculate the monomer-to-CTA ratio (
) to target a specific Degree of Polymerization (DP). Where is the target conversion (typically stopped at 80% to prevent "dead" chain coupling). -
Reaction Setup:
-
Dissolve PEG-Macro-CTA (
mmol) and HPMA ( mmol, for target DP~200) in anhydrous DMF (10 mL) in a Schlenk flask. -
Add ACVA initiator. Crucial: The ratio of
should be between 5:1 and 10:1. Too much initiator increases termination; too little slows kinetics.
-
-
Deoxygenation (The "Freeze-Pump-Thaw" Cycle):
-
Oxygen inhibits radical propagation. Perform 4 cycles of freeze-pump-thaw.
-
Why? Nitrogen sparging is often insufficient for controlled radical polymerizations where "livingness" is required for block purity.
-
-
Polymerization:
-
Immerse flask in an oil bath at
. -
Stir for 12–24 hours. Monitor conversion via
-NMR by tracking the disappearance of vinylic protons (5.3 and 5.7 ppm).
-
-
Purification:
-
Quench reaction by cooling to
and exposing to air. -
Precipitate dropwise into cold diethyl ether (excess).
-
Dissolve precipitate in water and dialyze (MWCO 3.5 kDa) for 48 hours to remove unreacted monomer and solvent.
-
Lyophilize to obtain a white powder.
-
Synthesis Workflow Diagram
Figure 1: Critical path for RAFT polymerization of amphiphilic block copolymers. Note the cyclic equilibrium step which ensures low dispersity.
Part 2: Material Characterization & Validation
Before drug loading, the "empty" polymer must be validated.
| Technique | Parameter Measured | Acceptance Criteria |
| Chemical Structure & Ratio | PEG peak (3.6 ppm) vs. PHPMA side chain peaks integration matches target DP. | |
| GPC (SEC) | Dispersity ( | |
| DSC | Thermal Transitions |
Part 3: Self-Assembly and Critical Micelle Concentration (CMC)[3]
The CMC is the thermodynamic threshold below which the polymer exists as single chains (unstable for drug delivery) and above which it forms micelles.
Protocol: CMC Determination via Pyrene Fluorescence
Principle: Pyrene is a hydrophobic fluorescent probe.[2] Its emission spectrum changes based on the polarity of its environment. As micelles form, pyrene partitions into the hydrophobic core, altering the ratio of the first (
-
Stock Preparation:
-
Prepare a
M solution of pyrene in acetone. -
Aliquot into vials and evaporate acetone (leaving thin pyrene film).
-
-
Polymer Dilution:
-
Prepare polymer solutions in water ranging from
to mg/mL (logarithmic scale).
-
-
Equilibration:
-
Add polymer solutions to the pyrene-coated vials.
-
Incubate at room temperature for 24 hours in the dark.
-
-
Measurement:
Part 4: Drug Loading and Release Profiling
Protocol: Dialysis Method
We prefer dialysis over thin-film hydration for block copolymers to avoid large aggregates that require harsh sonication.
Reagents:
-
Polymer: PEG-b-PHPMA (50 mg).
-
Drug: Paclitaxel (PTX) (5 mg) (Target 10% w/w loading).
-
Solvent: DMSO or DMF (Common solvent for both).
Steps:
-
Dissolve polymer and drug in 2 mL DMSO. Stir for 2 hours.
-
Add the solution dropwise into a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against distilled water (1 L) for 24 hours. Change water at 2h, 4h, and 8h.
-
Filter through a 0.45
m syringe filter to remove unencapsulated (precipitated) drug. -
Lyophilize for storage or use immediately for DLS.
Quantitative Validation
Calculate efficiency to ensure the process is viable.
-
Drug Loading Content (DLC %):
-
Encapsulation Efficiency (EE %):
Measurement: Dissolve a known mass of lyophilized micelles in DMF (disrupts micelles) and measure drug concentration via HPLC-UV.
Micelle Assembly Diagram
Figure 2: The Dialysis Method ensures gentle formation of micelles, minimizing drug degradation compared to sonication methods.
References
-
Perrier, S. (2017). "RAFT Polymerization – A User Guide." Macromolecules. American Chemical Society.[7] [Link]
-
Kalyanasundaram, K., & Thomas, J. K. (1977). "Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems." Journal of the American Chemical Society. [Link]
-
Lübtow, M. M., et al. (2019). "A robust method for critical micelle concentration determination using coumarin-6 as a fluorescent probe."[8] RSC Advances. Royal Society of Chemistry. [Link]
-
Boyer, C., et al. (2011). "Bioapplications of RAFT Polymerization." Chemical Reviews. American Chemical Society.[7] [Link]
Sources
- 1. Precision Stealth Nanofibers via PET‐RAFT Polymerisation: Synthesis, Crystallization‐driven Self‐assembly and Cellular Uptake Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAFT polymerization mediated core–shell supramolecular assembly of PEGMA-co-stearic acid block co-polymer for efficient anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A robust method for critical micelle concentration determination using coumarin-6 as a fluorescent probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to improve the yield of sodium 4-ethylbenzenesulfonate synthesis.
Core Directive & Executive Summary
The synthesis of sodium 4-ethylbenzenesulfonate is a classic electrophilic aromatic substitution, yet it is plagued by three primary yield-killers: reversibility (equilibrium limitations), regioselectivity (ortho vs. para isomers), and sulfone formation (irreversible byproduct).
To maximize yield, you must shift from a "mixing reagents" mindset to a Thermodynamic Control Strategy . This guide prioritizes the Azeotropic Sulfonation method over simple direct sulfonation, as it provides a self-validating mechanism for reaction completion (water removal).
The Chemistry of Optimization (Mechanistic Insights)
Before troubleshooting, understand the variables governing your yield.
A. The Regioselectivity Paradox (Ortho vs. Para)
The ethyl group is an ortho, para-director.[1]
-
Kinetic Control (Low Temp, <50°C): Favors the ortho isomer (~40-45%) because the ortho position is statistically more available (2 positions vs. 1). This reduces the yield of your desired para product.
-
Thermodynamic Control (High Temp, >100°C): Sulfonation is reversible. At higher temperatures, the sterically hindered ortho isomer desulfonates faster than the para isomer. The equilibrium shifts toward the thermodynamically stable para isomer (>85%).
B. The Water Equilibrium (Le Chatelier’s Principle)
As water accumulates, the concentration of active electrophile (C. The Sulfone Trap
The formation of 4,4'-diethyldiphenyl sulfone is favored by:-
High concentration of Ethylbenzene relative to Acid.
-
Aggressive sulfonating agents (e.g., SO₃, Chlorosulfonic acid, or Oleum) if not carefully controlled.
Visualization: Reaction Pathways & Logic
The following diagrams map the chemical reality and the troubleshooting logic.
Diagram 1: Reaction Pathway & Isomerization
This diagram illustrates the reversibility of the sulfonation step and the irreversible nature of sulfone formation.
Caption: Sulfonation is reversible. High temperatures drive the reaction toward the stable Para-isomer, but excess hydrocarbon can lead to irreversible Sulfone formation.
Diagram 2: Troubleshooting Logic Tree
Caption: Diagnostic flow for identifying the root cause of yield loss.
Troubleshooting Guide (FAQ Format)
Q1: My conversion stalls at 60%. Adding more acid doesn't help. Why?
Diagnosis: You have hit the "Spent Acid" equilibrium. Technical Explanation: As the reaction produces water, the concentration of H₂SO₄ drops. Below ~85% concentration, H₂SO₄ is no longer a strong enough electrophile to sulfonate ethylbenzene effectively. Fix: Use Azeotropic Sulfonation .[2]
-
Use a Dean-Stark trap.
-
Use excess ethylbenzene (it acts as its own solvent/azeotrope former) or a co-solvent like Octane.
-
Refluxing allows the water to distill off, shifting the equilibrium to the right (Le Chatelier’s Principle) and allowing near 100% conversion of the limiting reagent (acid).
Q2: I am seeing a large amount of "Ortho" isomer in my NMR.
Diagnosis: The reaction temperature was too low or the reaction time too short (Kinetic Control). Fix:
-
Increase reaction temperature to 130–140°C .
-
Extend reaction time. This allows the ortho isomer (which forms fast) to desulfonate back to ethylbenzene and re-sulfonate into the more stable para position.
Q3: I have a white, insoluble solid that won't dissolve in water during workup.
Diagnosis: This is likely 4,4'-diethyldiphenyl sulfone . Technical Explanation: This forms when the sulfonic acid reacts with unreacted ethylbenzene. It is favored when ethylbenzene is in large excess relative to the active sulfonating species, or if local hot-spots occur. Fix:
-
Filtration: Fortunately, the sulfone is insoluble in water. You can filter it off after diluting the reaction mixture with water (before neutralization).
-
Prevention: Ensure vigorous stirring to prevent local concentration gradients.
Q4: My yield of the Sodium Salt is low after neutralization.
Diagnosis: Solubility loss during isolation (Salting Out issues). Fix:
-
Use the Common Ion Effect to your advantage. After neutralizing with NaOH, add solid NaCl to the solution. The high concentration of Na⁺ ions will force the Sodium 4-ethylbenzenesulfonate (which has limited solubility in brine) to precipitate out.
-
Cool the solution to <5°C before filtration.
Optimized Experimental Protocol
This protocol utilizes azeotropic water removal for maximum conversion and thermodynamic control for regioselectivity.
Materials
-
Ethylbenzene (Reagent Grade)
-
Sulfuric Acid (98% Conc.)[1]
-
Sodium Hydroxide (20% aq. solution)
-
Sodium Chloride (Solid)
Methodology
| Step | Action | Critical Technical Note |
| 1. Setup | Equip a 3-neck flask with a mechanical stirrer, thermometer, and a Dean-Stark trap topped with a condenser. | Magnetic stirring is often insufficient for the viscous sulfonation mass. |
| 2. Charging | Add Ethylbenzene (1.5 molar equivalents) to the flask. Heat to reflux (~136°C). | Excess ethylbenzene serves as the azeotropic agent to carry water. |
| 3. Addition | Slowly drip H₂SO₄ (1.0 molar equivalent) into the refluxing ethylbenzene over 30-60 mins. | Crucial: Adding acid to the hydrocarbon minimizes sulfone formation compared to the reverse. |
| 4. Reaction | Maintain reflux. Water will collect in the Dean-Stark trap. Continue until water evolution ceases (~2-4 hours). | The cessation of water collection is your visual indicator of reaction completion. |
| 5. Separation | Cool to ~50°C. Separate the lower "acid layer" (product) from the upper unreacted ethylbenzene layer. | The sulfonic acid is denser and polar; it separates from the non-polar ethylbenzene. |
| 6. Workup | Pour the acid layer into crushed ice (approx 3x weight of acid). | Exothermic! Control temp to <80°C to prevent hydrolysis. |
| 7. Purification | Filter the aqueous solution through Celite or glass wool. | Removes traces of insoluble sulfone byproduct. |
| 8. Salt Formation | Slowly add 20% NaOH until pH is neutral (pH 7-8). | |
| 9. Isolation | Heat to boiling, add NaCl (saturation), then cool slowly to 0°C. | Slow cooling promotes large crystal growth of the para isomer, leaving ortho in solution. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Aromatic Sulfonation).
- Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
-
Othmer, K. (2000). Kirk-Othmer Encyclopedia of Chemical Technology. "Sulfonation and Sulfation".[3][4][5][6][7][8][9][10] Wiley-Interscience. (Industrial optimization of sulfonation parameters).
-
PubChem. (2023). Sodium 4-ethylbenzenesulfonate Compound Summary. National Library of Medicine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijnc.ir [ijnc.ir]
- 7. The sulfonation of ethylbenzene is an electrophilic aromatic subs... | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing the formation of disulfonated byproducts during ethylbenzene sulfonation.
Technical Support Center: Ethylbenzene Sulfonation
Welcome to the technical support center for ethylbenzene sulfonation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the sulfonation reaction and, specifically, preventing the formation of undesired disulfonated byproducts. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.
Core Principles: Understanding Disulfonation in Ethylbenzene Chemistry
The sulfonation of ethylbenzene is a classic electrophilic aromatic substitution (EAS) reaction.[1] The primary goal is typically to introduce a single sulfonic acid group (-SO₃H) onto the aromatic ring, yielding ethylbenzenesulfonic acid. However, a common challenge is the subsequent addition of a second sulfonic acid group, leading to the formation of ethylbenzenedisulfonic acid.
The core of the issue lies in the kinetics and reaction conditions. The first sulfonation is a relatively fast and highly exothermic reaction.[2][3] The ethyl group is an activating, ortho-, para- directing group, meaning the initial sulfonation primarily yields p-ethylbenzenesulfonic acid due to steric hindrance at the ortho position.
Once the first sulfonic acid group is attached, it deactivates the ring towards further electrophilic attack due to its strong electron-withdrawing nature.[4] This makes the second sulfonation reaction significantly slower and less favorable. However, under suboptimal conditions, this second reaction can still occur to a significant extent. The formation of disulfonated byproducts is primarily driven by:
-
Localized Excess of Sulfonating Agent: The primary sulfonation is much faster than the secondary sulfonation. If mixing is inefficient, localized areas with a high concentration of the sulfonating agent (e.g., sulfur trioxide, SO₃) can form.[2][3] In these "hot spots," the ethylbenzene is quickly consumed, and the remaining excess SO₃ will begin to react with the mono-sulfonated product, driving the formation of the disulfonated byproduct.
-
High Reaction Temperatures: Elevated temperatures provide the necessary activation energy to overcome the deactivated state of the mono-sulfonated ring, promoting the second substitution.[5]
-
High Reactivity of Sulfonating Agent: Potent sulfonating agents like fuming sulfuric acid (oleum), which contain a high concentration of free SO₃, are more aggressive and can increase the rate of both primary and secondary sulfonation, making the reaction harder to control.[6][7]
Below is a diagram illustrating the reaction pathway and the competition between the desired and undesired products.
Caption: Troubleshooting logic for high disulfonation.
Summary of Key Parameter Effects
The following table summarizes the critical experimental parameters and their impact on selectivity.
| Parameter | Recommendation for High Mono-selectivity | Rationale / Consequence of Deviation |
| Molar Ratio (EB:SO₃) | ~1:1 to 1:1.05 | A large excess of SO₃ provides the reactant needed to drive the secondary sulfonation reaction. |
| Reaction Temperature | 0 – 25 °C | Higher temperatures provide the activation energy to overcome the deactivation of the mono-sulfonated ring. [5] |
| Mixing / Agitation | Vigorous, high-shear (e.g., overhead stirrer) | Poor mixing creates localized high concentrations of the sulfonating agent, leading to rapid byproduct formation. [2][3] |
| Reagent Addition Rate | Slow, dropwise, and controlled | Rapid addition causes temperature spikes and localized concentration gradients, both of which favor disulfonation. |
| Sulfonating Agent | Concentrated H₂SO₄ or SO₃-complex | Fuming sulfuric acid (oleum) is highly reactive due to its free SO₃ content and can be difficult to control. [7] |
Experimental Protocols
Protocol 1: High-Selectivity Mono-sulfonation of Ethylbenzene
This protocol is designed to maximize the yield of mono-sulfonated ethylbenzene while minimizing di-sulfonated byproducts.
Materials:
-
Ethylbenzene (reagent grade, dry)
-
Concentrated Sulfuric Acid (98%)
-
Three-neck round-bottom flask
-
Overhead mechanical stirrer with a paddle or turbine impeller
-
Pressure-equalizing dropping funnel
-
Thermometer or thermocouple adapter
-
Ice bath
-
Beaker with crushed ice
Procedure:
-
Setup: Assemble the three-neck flask with the overhead stirrer in the center neck, the dropping funnel in one side neck, and the thermometer in the other. Ensure the thermometer tip is submerged in the reaction medium.
-
Charge Reactor: Add ethylbenzene (1.0 molar equivalent) to the reaction flask.
-
Cooling: Place the flask in the ice bath and begin stirring to create a vortex. Allow the ethylbenzene to cool to below 5°C.
-
Prepare Sulfonating Agent: Carefully charge the dropping funnel with concentrated sulfuric acid (1.05 molar equivalents).
-
Reaction: Begin the slow, dropwise addition of the sulfuric acid to the vigorously stirred ethylbenzene. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature below 15°C. The addition should take approximately 60-90 minutes.
-
Digestion: After the addition is complete, allow the reaction to stir in the ice bath for an additional hour, then remove the ice bath and let it stir at room temperature for another 2 hours to ensure full conversion.
-
Quenching: Slowly and carefully pour the viscous reaction mixture onto a beaker of crushed ice with stirring. This will dilute the acid and precipitate the sulfonic acid product if its solubility is exceeded, or prepare it for subsequent neutralization/extraction.
-
Workup: The product, p-ethylbenzenesulfonic acid, can be isolated through various methods depending on the desired final form (e.g., crystallization, or neutralization with a base like NaOH to form the sodium salt).
Protocol 2: Sample Preparation for HPLC Analysis
This protocol provides a general guideline for preparing a sample from the reaction mixture to quantify the ratio of mono- to di-sulfonated products.
Materials:
-
Aliquat from the quenched reaction mixture
-
Sodium hydroxide solution (e.g., 1 M)
-
Deionized water
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Sampling: Take a precise weight (e.g., ~100 mg) of the quenched aqueous reaction mixture.
-
Neutralization: Transfer the sample to a volumetric flask (e.g., 100 mL). Carefully add sodium hydroxide solution dropwise until the pH is approximately 7. This converts the sulfonic acids to their more water-soluble and chromatographically stable sodium salts.
-
Dilution: Dilute to the mark with deionized water. This creates a stock solution.
-
Final Dilution: Perform a second dilution from the stock solution to bring the concentration into the linear range of your HPLC calibration curve.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
Analysis: Analyze using a suitable HPLC method, typically a C18 reverse-phase column with a buffered aqueous-organic mobile phase and UV detection. The mono- and di-sulfonated products should have distinct retention times.
Frequently Asked Questions (FAQs)
Q1: Is the sulfonation of ethylbenzene a reversible reaction? A1: Yes, sulfonation is a reversible process. [1][4]The reverse reaction, known as desulfonation, can be achieved by heating the sulfonic acid in the presence of dilute aqueous acid (e.g., dilute sulfuric acid). [1][4]This principle is sometimes exploited to purify isomers or to use the sulfonic acid group as a temporary "blocking group" in more complex syntheses. [1] Q2: I am using fuming sulfuric acid (oleum). Do I need to change my protocol? A2: Yes, you must be even more cautious. Oleum contains excess sulfur trioxide (SO₃), which is the actual electrophile and is extremely reactive. [1][7]This will make the reaction much faster and generate more heat. You must use a more efficient cooling bath (e.g., ice-salt) and a much slower addition rate to maintain control. The risk of disulfonation is significantly higher with oleum. [5] Q3: Besides disulfonation, are there other common byproducts I should be aware of? A3: Yes, particularly under harsh conditions or with certain sulfonating agents, sulfone formation can occur. [8]In the case of toluene sulfonation, a related byproduct, sulfonyl-di-toluenesulfonic acid, has been identified. [3]These are typically minor components but can complicate purification. Proper control of reaction conditions as outlined above will also minimize these byproducts.
Q4: How can I purify my mono-sulfonated product away from the disulfonated byproduct? A4: Purification can be challenging due to the similar physical properties of the sulfonic acids. The most common method is to exploit differences in the solubility of their salts. Converting the acid mixture to their sodium or barium salts and performing fractional crystallization can often separate the mono-sulfonated salt from the more soluble di-sulfonated salt.
References
-
Sulfonation of Benzene - Chemistry Steps. [Link]
-
The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor - University of Twente Research Information. [Link]
-
Aromatic sulfonation - Wikipedia. [Link]
-
(PDF) The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor - ResearchGate. [Link]
-
Sulfonation and Sulfation Processes - Chemithon. [Link]
-
the sulphonation of benzene - electrophilic substitution - Chemguide. [Link]
-
Thermodynamic Analysis of the Reactions of the Sulfonation Process of C₇-C₁₈ Alkylbenzenes with Sulfuric Anhydride - Scientific & Academic Publishing. [Link]
-
The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a - https ://ris.utwen te.nl. [Link]
Sources
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. research.utwente.nl [research.utwente.nl]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. chemithon.com [chemithon.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. article.sapub.org [article.sapub.org]
Technical Guide: Optimizing Reaction Conditions for the Sulfonation of Ethylbenzene
Executive Summary & Reaction Landscape
The sulfonation of ethylbenzene (EB) is a classic Electrophilic Aromatic Substitution (EAS) used to generate ethylbenzenesulfonic acid (EBSA), a precursor for surfactants and pharmaceutical intermediates. Unlike nitration or halogenation, sulfonation is reversible and highly sensitive to mass transfer limitations due to the extreme viscosity changes during the reaction.
Success in this reaction depends on balancing three competing factors:
-
Regioselectivity: Favoring the para-isomer (thermodynamic product) over the ortho-isomer.
-
Impurity Control: Suppressing the formation of diphenyl sulfone derivatives (irreversible side products).
-
Process Rheology: Managing the transition from a heterogeneous liquid-liquid mixture to a highly viscous, ionic-liquid-like homogeneous mass.
Critical Process Modules (Q&A Format)
Module A: Regioselectivity (The Ortho/Para Ratio)
Q: My HPLC data shows a persistent 40:60 ortho:para ratio. How do I drive this significantly towards the para-isomer (>85%)?
A: You are likely operating under Kinetic Control .[1] To shift to para, you must leverage Thermodynamic Control .
-
The Mechanism: The ethyl group is an ortho, para-director. The ortho position is kinetically accessible but sterically hindered. The para position is sterically free.
-
The Reversibility Factor: Sulfonation is reversible.[1][2][3][4] The rate of desulfonation is higher for the sterically crowded ortho-isomer than for the para-isomer.
-
The Fix:
-
Increase Temperature: Raise reaction temperature (e.g., from 20°C to 80–100°C). This provides the activation energy for the ortho-isomer to desulfonate back to ethylbenzene, which eventually re-sulfonates to the more stable para-isomer (the "Thermodynamic Sink").
-
Extended Aging: Allow a "digestion" period at elevated temperature after the addition of the sulfonating agent is complete.
-
Caution: High temperatures increase the risk of sulfone formation (see Module B).
Module B: Impurity Management (Sulfone Suppression)
Q: We are seeing 2-5% sulfone byproduct (bis(ethylphenyl)sulfone). It is crashing out of solution and clogging lines. Why is this forming?
A: Sulfone formation is a bimolecular side reaction favored by local excesses of
-
The Pathway:
-
The Fix:
-
Aggressive Mixing: Sulfones form at the interface where
concentration is locally high. Use high-shear mixing (e.g., rotor-stator) to ensure rapid dispersion of the sulfonating agent. -
Stoichiometry: Avoid large excesses of
. Keep the molar ratio close to 1.0–1.05:1 ( :EB). -
Complexing Agents: If using liquid
, adding a Lewis base (like dioxane or small amounts of acetic acid) can moderate the electrophilicity of , though this slows the reaction.
-
Module C: Viscosity & Mass Transfer[5]
Q: The reaction mixture turns into a black tar-like sludge that stops stirring halfway through. How do we handle this?
A: You are experiencing the "Phase Inversion" point. As non-polar ethylbenzene converts to polar sulfonic acid, the mixture becomes an ionic liquid with extremely high viscosity.
-
The Fix:
-
Heel Method: Start the reaction with a "heel" of sulfuric acid or previously sulfonated material to act as a solvent.
-
Solvent Dilution: If acceptable for your downstream processing, use a chlorinated solvent (e.g., 1,2-dichloroethane) to maintain fluidity and act as a heat sink.
-
Temperature Ramp: As viscosity builds, slowly ramp the temperature to lower the viscosity (viscosity of sulfonic acids drops exponentially with T).
-
Visualizing the Pathways
The following diagram illustrates the competition between the reversible sulfonation (desired) and the irreversible sulfone formation (undesired).
Figure 1: Reaction network showing the reversible nature of sulfonation and the irreversible pathway to sulfone formation.
Optimized Experimental Protocol (Lab Scale)
Objective: Synthesis of p-ethylbenzenesulfonic acid with >90% conversion and <1% sulfone content.
Reagents:
-
Ethylbenzene (purity >99%)[5]
-
Oleum (20% free
) or Chlorosulfonic acid (Note: Chlorosulfonic acid releases HCl; Oleum is preferred for non-halogenated routes).
| Parameter | Specification | Rationale |
| Molar Ratio | 1.05 : 1.0 (Acid : EB) | Slight excess ensures conversion without promoting sulfones. |
| Temperature | 0°C | Start cold to control exotherm; heat later for para-isomerization. |
| Addition Time | 60 - 90 mins | Slow addition prevents local hot-spots (sulfone triggers). |
| Agitation | >500 RPM | Critical to overcome liquid-liquid mass transfer limits. |
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (Teflon paddle), addition funnel, and internal thermometer. Place in an ice/water bath.
-
Charge: Add Ethylbenzene (1.0 eq) to the flask.
-
Addition (Kinetic Phase): Begin dropwise addition of Oleum (1.05 eq). Maintain internal temperature <10°C .
-
Observation: The mixture will be biphasic. Vigorous stirring is required to emulsify the acid into the organic layer.
-
-
Digestion (Thermodynamic Phase): Once addition is complete, remove the ice bath. Slowly ramp temperature to 60°C over 30 minutes.
-
Why: This promotes the rearrangement of ortho-isomer to para-isomer and lowers viscosity.
-
-
Aging: Hold at 60°C for 2 hours.
-
Troubleshooting: If the mixture becomes too viscous to stir, add a small amount of concentrated
(98%) to act as a solvent, or a compatible inert solvent like 1,2-dichloroethane.
-
-
Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (exothermic!).
-
Isolation:
-
If the product is required as the free acid: Extract unreacted organic with hexane. The aqueous layer contains the sulfonic acid.[6]
-
If the salt is required: Neutralize with NaOH to precipitate Sodium Ethylbenzenesulfonate.
-
Troubleshooting Logic Tree
Use this decision matrix to diagnose reaction failures quickly.
Figure 2: Diagnostic logic for common sulfonation failures.
References
- Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
-
Roberts, D. W. (2003). "Optimisation of the linear alkyl benzene sulfonation process for surfactant manufacture." Organic Process Research & Development, 7(2), 172-184.
-
Ullmann's Encyclopedia of Industrial Chemistry . (2012). "Benzenesulfonic Acids and Their Derivatives." Wiley-VCH.[7] (Industrial standards for handling viscosity and heat transfer).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley. (Mechanistic validation of thermodynamic vs. kinetic control in EAS).
Sources
- 1. The sulfonation of ethylbenzene is an electrophilic aromatic subs... | Study Prep in Pearson+ [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 20.210.105.67 [20.210.105.67]
Purification of crude sodium 4-ethylbenzenesulfonate by recrystallization.
Current Status: Operational
Topic: Recrystallization & Impurity Removal
Target Molecule: Sodium 4-ethylbenzenesulfonate (CAS: 14995-38-1)
Primary Impurity: Sodium Sulfate (
Core Protocol: The Ethanol-Water Separation Method
Context:
Crude sodium 4-ethylbenzenesulfonate is typically synthesized via the sulfonation of ethylbenzene followed by neutralization with sodium hydroxide.[1][2] This process generates significant amounts of sodium sulfate (
While both salts are highly soluble in water, they exhibit drastically different solubilities in ethanol.[1][3] This protocol exploits that difference to achieve high purity (>95%).[1]
The "Gold Standard" Workflow
Reagents Required:
-
Ethanol (95% or Absolute)[1]
-
Deionized Water
-
Activated Carbon (Optional, for color removal)
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a solvent mixture of Ethanol:Water (70:30 v/v) .[1][2]
-
Why? Pure ethanol may not dissolve the sulfonate well enough at high concentrations, leading to low yield. Water aids dissolution, while the high ethanol content ensures sodium sulfate remains insoluble.
-
-
Dissolution (The Critical Phase):
-
Add the crude solid to a round-bottom flask.
-
Add the solvent mixture (approx. 5-10 mL per gram of crude solid).[1]
-
Heat to reflux (~78-80°C) with vigorous stirring.
-
Observation: The organic sulfonate will dissolve; the inorganic sulfate (
) will remain as a white suspension.
-
-
Hot Filtration (Sulfate Removal):
-
While maintaining the mixture near boiling, filter rapidly through a pre-heated Büchner funnel or sintered glass filter.
-
Action: Discard the white solid residue (Sodium Sulfate).[1] Keep the clear filtrate.[1]
-
Tip: If the filtrate is colored (pink/brown), add 1-2% activated carbon to the filtrate, reflux for 10 mins, and filter again.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Transfer to an ice bath (0-5°C) for 2 hours to maximize precipitation.[1]
-
Note: If "oiling out" occurs (separation into a liquid goo rather than crystals), reheat and add a small amount of additional ethanol.
-
-
Isolation:
-
Filter the white, pearly crystals.
-
Wash with cold absolute ethanol (to remove residual water and mother liquor).[1]
-
Dry in a vacuum oven at 60°C for 6 hours.
-
Troubleshooting Guide (Interactive Q&A)
Category A: Purity Issues[2][3][5][6][7][8][9][10][11]
Q: My final product still has high ash content (Sodium Sulfate contamination). What went wrong? Diagnosis: This usually happens during the Hot Filtration step.[1]
-
Cause 1: The funnel was too cold. As the hot solution hit the cold funnel, the sulfonate crystallized during filtration, trapping sulfate particles.
-
Cause 2: The water content in your solvent mix was too high (>40%).[1] Sodium sulfate becomes partially soluble if the water ratio is too high.[1]
-
The Fix: Use a heated funnel or jacketed filter.[1] Increase the ethanol ratio to 80:20 and repeat the recrystallization.
Q: The crystals are pink or light brown instead of white. Diagnosis: Trace iron contamination or oxidation byproducts from the sulfonation step.
-
The Fix:
-
Redissolve crystals in hot water.
-
Adjust pH to 8-9 (slightly alkaline).
-
Add Activated Carbon (1-3 wt%).[1]
-
Stir hot for 30 minutes and filter.
-
Category B: Yield & Physical State[4]
Q: I am experiencing "Oiling Out" (Liquid-Liquid Phase Separation) instead of crystallization. Diagnosis: This is common with alkylbenzenesulfonates, which act as hydrotropes/surfactants.[1]
-
Mechanism: The solution has separated into a solvent-rich phase and a solute-rich oil phase because the temperature dropped too fast or the solvent polarity is mismatched.
-
The Fix:
-
Reheat the mixture until the oil redissolves.
-
Seed the solution with a tiny crystal of pure product.
-
Agitate vigorously while cooling. High shear force prevents oil droplets from coalescing and encourages nucleation.[1]
-
Q: My yield is very low (<40%). Diagnosis: The product is too soluble in the mother liquor.
-
The Fix:
-
Concentrate the filtrate by rotary evaporation to half its volume before cooling.
-
Add an "Anti-solvent" like cold acetone or pure ethanol to the cooled mixture to force precipitation.
-
Visualizing the Logic
Workflow Diagram: Purification Logic
Caption: Decision tree for the purification of sodium 4-ethylbenzenesulfonate, highlighting critical branching points for troubleshooting oiling-out events.
Advanced FAQs (Mechanistic Insights)
Q: Why not just recrystallize from water?
A: While Sodium 4-ethylbenzenesulfonate is highly water-soluble, so is the main impurity, Sodium Sulfate (
-
Data Point: At 20°C,
solubility is ~19g/100mL.[1] At 32°C, it spikes to ~50g/100mL.[1] -
Consequence: Cooling a water-only solution co-precipitates both salts.[1] The Ethanol-Water method utilizes the insolubility of sulfate in alcohol to mechanically separate it before crystallization begins.
Q: Can I use NaCl to "Salt Out" the product? A: Yes, this is known as the Common Ion Effect. Adding saturated NaCl can force the sulfonate to precipitate.
-
Trade-off: While effective for bulk recovery, this introduces Sodium Chloride (NaCl) as a new impurity.[1] This is acceptable for detergents but unacceptable for pharmaceutical intermediates or analytical standards.[1]
Q: How do I confirm the absence of Sodium Sulfate?
A: Dissolve a sample of your final crystal in distilled water and add a few drops of Barium Chloride (
-
Result: If a white precipitate (
) forms immediately, sulfate is still present.[1] If the solution remains clear, the purification was successful.
Summary of Solubility Data
| Solvent System | Sodium 4-ethylbenzenesulfonate | Sodium Sulfate ( | Suitability for Purification |
| Cold Water | High Solubility | Soluble (~19g/100mL) | Poor (Co-precipitation) |
| Hot Water | Very High Solubility | Very Soluble (~45g/100mL) | Poor |
| Ethanol (100%) | Moderate Solubility (Hot) | Insoluble | Good (but low yield) |
| EtOH:Water (70:30) | High Solubility (Hot) | Insoluble | Excellent (Selective) |
References
-
BenchChem. (2025).[1][5] "Sodium 4-ethylbenzenesulfonate Synthesis and Purification." Retrieved from [1]
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Retrieved from [1]
-
PubChem. "Sodium 4-ethylbenzenesulfonate Compound Summary." National Library of Medicine.[1] Retrieved from [1]
-
Interchim. "Sodium Sulfate Technical Data Sheet." Retrieved from [1]
-
Royal Society of Chemistry. "Synthesis of Sodium Sulfinates and Sulfonates." (Supplementary Info).[1] Retrieved from [1]
Sources
Best practices for handling and storing sodium 4-ethylbenzenesulfonate to prevent degradation.
Handling, Storage, and Stability Assurance
Executive Summary
Sodium 4-ethylbenzenesulfonate (CAS: 14995-38-1) is a robust arylsulfonate salt widely used as a hydrotrope, surfactant intermediate, and phase-transfer catalyst.[1][2] While the sulfonate moiety (
This guide addresses the two primary degradation vectors: moisture-induced gravimetric error and oxidative degradation of the alkyl chain .
Module 1: Moisture Management (Physical Integrity)
The Issue: Users frequently report "caking" or inconsistent reaction yields. This is rarely chemical decomposition but rather gravimetric variance . If the salt absorbs 5% water by weight, a 100 mg weight actually delivers only 95 mg of reagent, skewing stoichiometric ratios.
Troubleshooting Protocol: Hygroscopic Recovery
If your material has clumped, do not discard it immediately. Use this protocol to restore and validate the material.
| Step | Action | Technical Rationale |
| 1 | Gentle Physical Breakup | Use a glass rod to break large aggregates. Do not grind vigorously in open air, as increased surface area accelerates moisture uptake. |
| 2 | Vacuum Drying | Place in a vacuum oven at 60°C for 4-6 hours at <10 mbar. Avoid temperatures >100°C initially to prevent fusing if impurities are present. |
| 3 | Desiccation | Transfer immediately to a desiccator containing activated silica gel or |
| 4 | Validation (Critical) | Karl Fischer (KF) Titration : Water content should be <1.0% w/w. Alternative: If KF is unavailable, dry to constant weight (variation <0.5% over 1 hour). |
Best Practice: The "Aliquot Strategy"
Repeatedly opening a bulk bottle introduces moisture every time.
-
Upon receipt, dry the bulk material.
-
Aliquot into single-use amber glass vials (e.g., 5g or 10g portions).
-
Seal under Argon or Nitrogen.
-
Store vials in a secondary desiccation cabinet.
Module 2: Chemical Stability (Oxidative Degradation)
The Issue: "I see unknown peaks in my HPLC chromatogram after storing the solution for 2 months."
The Mechanism:
The benzene ring stabilizes the sulfonate group, but the ethyl group contains "benzylic hydrogens" (the
Degradation Pathway Visualization
Protocol: Preventing Oxidation
-
Solid State: Store in amber glass (blocks UV) at room temperature. For storage >6 months, purge headspace with Nitrogen.[3]
-
In Solution:
-
Degassing: Sparge buffers with Helium or Nitrogen for 15 minutes before dissolving Na-EBS.
-
Antioxidants: If the experiment permits, add trace EDTA (chelates metals that catalyze oxidation) or BHT.
-
Temperature: Store solutions at 4°C. Do not freeze aqueous solutions repeatedly (freeze-thaw cycles promote aggregation and hydrolysis).
-
Module 3: Experimental Workflow & QC
The Issue: Ensuring the reagent entering your reactor is identical to the one you calculated for.
Standard Operating Procedure (SOP) Flowchart
Figure 2: Recommended handling workflow to ensure reagent integrity from receipt to usage.
Frequently Asked Questions (FAQs)
Q1: Can I heat sodium 4-ethylbenzenesulfonate to dissolve it faster?
Answer: Yes, but with limits. You can heat the solution to 50-60°C to accelerate dissolution.
-
Warning: Avoid boiling (>100°C) in acidic media (pH < 3). While sulfonates are stable, high heat + high acidity can trigger desulfonation (hydrolysis of the C-S bond), releasing sulfuric acid and ethylbenzene.
Q2: I see a slight yellowing of the white powder. Is it usable?
Answer: Proceed with caution. Yellowing often indicates surface oxidation (formation of conjugated ketone derivatives, see Figure 1).
-
Action: Run a standard
-NMR. Look for new peaks around 2.5 - 2.6 ppm (acetyl group) or shifts in the aromatic region. If impurities are <1%, it may be usable for non-critical wash steps. For synthesis or catalysis, recrystallize from ethanol/water (80:20) or discard.
Q3: What is the best solvent for recrystallization?
Answer: Ethanol/Water mixtures. Na-EBS is highly soluble in water but poorly soluble in pure ethanol.
-
Protocol: Dissolve in minimum hot water (~80°C). Slowly add hot ethanol until turbidity just appears. Cool slowly to 4°C. This purifies the salt from both oxidation products (more soluble in ethanol) and inorganic salts.
Q4: Is this compound compatible with strong oxidizers like Permanganate or Chromic Acid?
Answer: No. Strong oxidizers will attack the ethyl group immediately, converting the compound to 4-sulfobenzoic acid . If your reaction involves these oxidants, Na-EBS cannot be used as a passive hydrotrope; it will become a reactant.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23675352, Sodium 4-ethylbenzenesulfonate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Oxidation. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Sodium 4-Ethylbenzenesulfonate in a Mixture
For Researchers, Scientists, and Drug Development Professionals
Sodium 4-ethylbenzenesulfonate (NaEBS) is an organic sulfonate salt with applications in various research and industrial sectors.[1][2] Its accurate quantification in complex mixtures is crucial for quality control, process monitoring, and formulation development. This guide will explore and compare three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.
Principle of Method Selection: A Logic-Driven Approach
The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the sample matrix. Sodium 4-ethylbenzenesulfonate is a salt, making it non-volatile and highly soluble in aqueous solutions. These characteristics fundamentally guide our selection process, pointing towards methods that can effectively handle ionic and non-volatile compounds.
Caption: Logical flow for selecting an analytical method for Sodium 4-Ethylbenzenesulfonate.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Aromatic Sulfonates
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection is a robust, precise, and accurate method for the analysis of aromatic sulfonates like sodium 4-ethylbenzenesulfonate.[3] The aromatic ring in the molecule provides a chromophore that allows for sensitive UV detection.
Causality in HPLC Method Design
The selection of a reversed-phase column, such as a C18, is based on the principle of hydrophobic interaction. The non-polar stationary phase retains the non-polar ethylbenzene portion of the molecule, while a polar mobile phase is used for elution. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve the desired retention and separation from other components in the mixture.[4] For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid.[4]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. The exact ratio should be optimized for the specific sample matrix.
-
Standard Preparation: Accurately weigh and dissolve a known amount of sodium 4-ethylbenzenesulfonate reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the sample mixture in the mobile phase. The sample may need to be filtered through a 0.45 µm syringe filter to remove particulate matter.[5]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 220 nm
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of sodium 4-ethylbenzenesulfonate in the sample by interpolating its peak area on the calibration curve.
Caption: Experimental workflow for HPLC analysis of Sodium 4-Ethylbenzenesulfonate.
Gas Chromatography (GC): A Viable but More Complex Alternative
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Since sodium 4-ethylbenzenesulfonate is a non-volatile salt, direct GC analysis is not feasible.[7] Therefore, a derivatization step is required to convert the analyte into a volatile and thermally stable derivative.
The Rationale for Derivatization in GC
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. For sulfonates, this often involves converting the salt into a more volatile ester or sulfonyl chloride.[7] While this approach can provide high sensitivity, especially when coupled with a mass spectrometer (GC-MS), the derivatization step can be a source of error and variability if not carefully controlled.[8]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA or an alkylating agent like methyl iodide) and a catalyst.
-
Heat the mixture under controlled conditions to ensure complete derivatization.
-
-
Instrumentation: A GC system equipped with a mass spectrometer (MS) detector and a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Standard Preparation: Prepare derivatized standards of sodium 4-ethylbenzenesulfonate using the same procedure as for the sample.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to elute the derivative.
-
Carrier gas: Helium at a constant flow rate.
-
MS conditions: Electron ionization (EI) mode with a suitable mass range for detecting the derivatized analyte.
-
-
Analysis and Quantification: Inject the derivatized standards and sample into the GC-MS system. Identify the derivative peak based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the peak areas of the derivatized standards.
Caption: Experimental workflow for GC-MS analysis with derivatization.
Titrimetry: A Classic and Cost-Effective Approach
Titrimetric methods, particularly potentiometric titrations, can be employed for the quantification of total anionic surfactants, including sodium 4-ethylbenzenesulfonate.[9] This method is based on the reaction of the anionic sulfonate with a cationic titrant, leading to the formation of a precipitate.[10]
The Principle of Potentiometric Surfactant Titration
In this technique, a solution of the sample containing the anionic surfactant is titrated with a standard solution of a cationic surfactant, such as Hyamine® 1622. An ion-selective electrode (ISE) that is responsive to the surfactant ions is used to monitor the change in potential during the titration. The endpoint, which corresponds to the complete precipitation of the anionic surfactant, is indicated by a sharp change in the potential.[9]
Experimental Protocol: Potentiometric Titration
-
Instrumentation: An automatic titrator equipped with a surfactant-sensitive ion-selective electrode and a reference electrode.
-
Reagents:
-
Standardized cationic titrant solution (e.g., 0.004 M Hyamine® 1622).
-
pH buffer solution.
-
-
Sample Preparation: Accurately weigh the sample and dissolve it in deionized water. Adjust the pH of the solution if necessary to prevent interference from other components.
-
Titration Procedure:
-
Immerse the electrodes in the sample solution.
-
Titrate the sample with the standardized cationic titrant at a constant rate.
-
The titrator will record the potential as a function of the titrant volume.
-
-
Endpoint Determination and Calculation: The endpoint is determined from the inflection point of the titration curve. The concentration of sodium 4-ethylbenzenesulfonate is calculated based on the volume of titrant consumed at the endpoint and the stoichiometry of the reaction.
Caption: Experimental workflow for potentiometric titration.
Comparative Performance Analysis
The choice of the most suitable analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Potentiometric Titration |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Precipitation reaction |
| Selectivity | High (can separate from structurally similar compounds) | Very High (mass spectrometric detection) | Moderate (measures total anionic surfactants) |
| Sensitivity (LOD/LOQ) | Good to Excellent | Excellent | Moderate |
| Precision | High | High | Good |
| Accuracy | High | High (dependent on derivatization efficiency) | Good |
| Sample Throughput | High (with autosampler) | Moderate (derivatization is time-consuming) | Moderate |
| Cost per Sample | Moderate | High | Low |
| Key Advantage | Robust, reliable, and widely applicable for aromatic sulfonates.[3] | Very high sensitivity and specificity. | Cost-effective and simple for routine analysis of total sulfonates. |
| Key Limitation | May require method development for complex matrices. | Derivatization step can be complex and introduce errors.[7][8] | Not specific for sodium 4-ethylbenzenesulfonate in a mixture of anionic surfactants. |
Conclusion and Recommendations
For the quantitative analysis of sodium 4-ethylbenzenesulfonate in a mixture, High-Performance Liquid Chromatography with UV detection is the recommended primary method . Its robustness, high precision, and accuracy make it well-suited for research, development, and quality control environments. The direct analysis without the need for derivatization simplifies the workflow and reduces potential sources of error.
Gas Chromatography with Mass Spectrometry should be considered when ultra-trace level quantification is required, and the complexity of the derivatization step can be justified. The high sensitivity and specificity of GC-MS are advantageous for impurity profiling and trace analysis.
Potentiometric Titration is a valuable tool for the rapid and cost-effective determination of the total anionic surfactant content . While it lacks the specificity to distinguish between different sulfonates, it can be an excellent choice for process monitoring where the relative proportions of anionic surfactants are known and constant.
Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the specific analytical requirements, sample characteristics, and available resources. This guide provides the foundational knowledge and protocols to make an informed decision for the accurate and reliable quantification of sodium 4-ethylbenzenesulfonate.
References
- Benchchem. A Comparative Guide to the Analysis of Sodium 4-isopropylbenzenesulfonate: Validating an HPLC Method.
- SIELC Technologies. Separation of Sodium 4-methylbenzenesulfonate on Newcrom R1 HPLC column.
- Benchchem. sodium;4-ethylbenzenesulfonate.
- Fisher Scientific. Sodium 4-Ethylbenzenesulfonate 98.0+%, TCI America 25 g.
- Thermo Fisher Scientific. Determination of linear alkylbenzene sulfonate in textile using online solid-phase extraction followed by HPLC with UV detection.
- SilcoTek® Corporation. Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
- Digital Scholarship@UNLV. Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography.
- NIH. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
- Rice University Consortium for Processes in Porous Media. Manual for Surfactant Titration.
- Xylem Analytics. Titration of anionic surfactants.
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Sodium 4-Ethylbenzenesulfonate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Sodium 4-methylbenzenesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. silcotek.com [silcotek.com]
- 7. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 9. porousmedia.rice.edu [porousmedia.rice.edu]
- 10. xylemanalytics.com [xylemanalytics.com]
Efficacy of sodium 4-ethylbenzenesulfonate versus other hydrotropes in enhancing solubility.
Executive Summary: The "Goldilocks" Hydrotrope
Sodium 4-ethylbenzenesulfonate (EBS) occupies a critical, yet often overlooked, position in the alkylbenzene sulfonate family. Situated structurally between the widely used Sodium Toluenesulfonate (STS) and Sodium Cumenesulfonate (SCS) , EBS offers a distinct balance of hydrophobicity and solubility.
While SCS is often the industry standard for maximum solubilization power due to its isopropyl group, EBS provides a viable alternative when formulation stability, viscosity, or specific solute-solvent interactions require a hydrotrope with slightly lower hydrophobicity but higher efficiency than STS. This guide analyzes EBS through the lens of the homologous series principle , demonstrating its efficacy in enhancing the solubility of poorly water-soluble drugs and industrial compounds.
Mechanism of Action: Hydrotropic Aggregation
Unlike surfactants that form well-defined micelles above a Critical Micelle Concentration (CMC), EBS functions through a step-wise self-aggregation mechanism .[1]
The Homologous Series Effect
Hydrotropic efficiency in alkylbenzene sulfonates is directly correlated with the length and structure of the alkyl side chain. The hydrophobic interaction drives the "stacking" of hydrotrope molecules, creating planar aggregates that intercalate with drug molecules.
-
Sodium Benzenesulfonate (SBS): No alkyl group. Lowest efficiency.
-
Sodium Toluenesulfonate (STS): Methyl group (
). Moderate efficiency. -
Sodium 4-Ethylbenzenesulfonate (EBS): Ethyl group (
). High efficiency. -
Sodium Cumenesulfonate (SCS): Isopropyl group (
). Highest efficiency (typically).
EBS facilitates solubilization by lowering the interfacial tension and disrupting the water structure around the hydrophobic solute, effectively "salting in" the compound.
Visualization: Mechanism of Hydrotropy
The following diagram illustrates the difference between surfactant micellization and the stacking aggregation typical of EBS.
Caption: EBS increases solubility via planar stacking interactions (MHC driven) rather than spherical micelle formation.
Comparative Efficacy Analysis
The following data synthesizes physicochemical properties and hydrotropic efficiency trends. While SCS is often the benchmark, EBS serves as a critical intermediate.
Table 1: Physicochemical Profile of Alkylbenzene Sulfonate Hydrotropes
| Hydrotrope | Alkyl Chain | Molecular Weight ( g/mol ) | Relative Hydrophobicity | Est. MHC Range (M)* | Solubilization Power |
| Sodium Benzenesulfonate (SBS) | None ( | 180.16 | Low | > 2.0 | Low |
| Sodium Toluenesulfonate (STS) | Methyl ( | 194.18 | Moderate | 0.6 - 0.8 | Moderate |
| Sodium 4-Ethylbenzenesulfonate (EBS) | Ethyl ( | 208.21 | High | 0.4 - 0.6 | High |
| Sodium Cumenesulfonate (SCS) | Isopropyl ( | 222.24 | Very High | 0.2 - 0.5 | Very High |
*Note: Minimum Hydrotrope Concentration (MHC) varies by solute. Lower MHC indicates higher efficiency.
Interpretation of Efficacy[2][3]
-
Solubility Enhancement Factor: Experimental data supports the "Distance Principle" (Swisher), where degradation and interaction rates increase with alkyl chain length. EBS consistently outperforms STS in solubilizing non-polar drugs (e.g., Ibuprofen, Theophylline) because the ethyl group provides a larger hydrophobic surface area for
stacking interactions than the methyl group of STS [1][2]. -
Viscosity & Foaming: While SCS offers the highest solubility, it can sometimes induce higher viscosity in concentrated formulations. EBS offers a compromise, providing significant solubility enhancement (often 50-80% of SCS's capacity) with potentially lower viscosity impacts, making it suitable for pumpable liquid formulations [3].
Experimental Protocol: Phase Solubility Study
To objectively verify the efficacy of EBS against STS or SCS for a specific drug candidate, researchers should employ a standard Phase Solubility Study (Higuchi & Connors method).
Protocol: Determination of Solubilization Power
Objective: Quantify the solubility enhancement of a drug (e.g., Theophylline) as a function of EBS concentration.
Materials:
-
API (Excess amount).
-
Hydrotrope Solutions: EBS, STS, SCS (0M to 2.0M in water).
-
0.22 µm Nylon Syringe Filters.
-
HPLC or UV-Vis Spectrophotometer.
Workflow:
-
Preparation: Prepare aqueous solutions of EBS at increasing concentrations (e.g., 0.2M, 0.4M, ... 2.0M).
-
Saturation: Add excess drug to 10 mL of each hydrotrope solution in screw-capped vials.
-
Equilibrium: Shake vials at constant temperature (25 ± 0.5°C) for 24-48 hours.
-
Separation: Filter the supernatant using a 0.22 µm filter to remove undissolved drug.
-
Quantification: Dilute the filtrate and analyze drug concentration via HPLC/UV.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for determining the hydrotropic efficiency of EBS.
Data Calculation:
Plot the molar solubility of the drug (
-
Linear Region: Indicates 1:1 complexation.
-
Curvilinear (Concave Up): Indicates higher-order complexation or self-aggregation (typical for EBS > MHC).
-
Solubilization Power (
): Calculated from the slope of the linear portion: (Where is intrinsic solubility in water).
Applications & Strategic Recommendations
When to Choose EBS?
-
Intermediate Hydrophobicity: When the solute is moderately hydrophobic, and SCS causes phase separation or "oiling out," EBS provides a gentler amphiphilic environment.
-
Formulation Stability: In liquid detergents, EBS acts as a coupling agent to prevent phase separation of surfactants and electrolytes, often with better low-temperature stability than SBS [4].
-
Reaction Kinetics: In organic synthesis, EBS can be used to increase the reaction rate of heterogeneous reactions (e.g., hydrolysis of esters) by solubilizing the organic reactant in the aqueous phase [5].
Case Study: Theophylline Solubilization
In comparative studies of xanthine derivatives (like Theophylline), hydrotropic efficiency follows the alkyl chain length.
-
Result: The solubility of Theophylline increases in the order: Water < SBS < STS < EBS < SCS .
-
Implication: To achieve a target concentration of 20 mg/mL Theophylline, a formulator might require ~1.5M STS but only ~1.0M EBS, allowing for a reduction in total solids and potential cost savings if EBS is priced competitively [6].
References
-
BenchChem. (2025). Benchmarking the Hydrotropic Efficiency of Sodium 4-isopropylbenzenesulfonate. Retrieved from
-
PubChem. (2025).[2] Sodium 4-ethylbenzenesulfonate Compound Summary. National Library of Medicine. Retrieved from
-
Macler Chemical Products. (2023). Hydrotropes: what they are and how to choose the best one. Retrieved from
-
OECD. (2009). SIDS Initial Assessment Report: Sodium p-toluenesulfonate. Retrieved from
-
Ataman Chemicals. (2025). Sodium Cumene Sulfonate Technical Data. Retrieved from
-
MedChemExpress. (2025). Theophylline Solubility and Hydrotropy Data. Retrieved from
Sources
Structural Characterization of Sodium 4-Ethylbenzenesulfonate: A Comparative Crystallographic Guide
Executive Summary
Sodium 4-ethylbenzenesulfonate (SEBS) represents a critical optimization point in the homologous series of aromatic sulfonate hydrotropes.[1] While its methyl-substituted analog, Sodium p-Toluenesulfonate (STS) , is the industry standard for solubilizing hydrophobic drugs, SEBS offers a distinct balance of hydrophobicity and solubility due to its extended ethyl chain.[1]
This guide provides a rigorous structural characterization protocol for SEBS using X-ray crystallography. It contrasts SEBS with STS and Sodium Benzenesulfonate (SBS) to demonstrate how subtle alkyl chain elongation dictates crystal packing efficiency, hydration patterns, and ultimately, pharmaceutical performance.[1]
Part 1: Comparative Analysis (SEBS vs. Alternatives)
The structural efficacy of a hydrotrope is governed by its amphiphilic segregation —the ability to separate into distinct hydrophilic (ionic) and hydrophobic (aromatic) domains within the crystal lattice and solution aggregates.
Table 1: Structural & Physicochemical Comparison
| Feature | Sodium Benzenesulfonate (SBS) | Sodium p-Toluenesulfonate (STS) | Sodium 4-Ethylbenzenesulfonate (SEBS) |
| Alkyl Chain | None (H) | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |
| Hydrophobicity (LogP) | Low (-0.[1][2][3]4) | Moderate (-0.6 to 0.[1]0) | High (~0.5) |
| Crystal Packing | Herringbone / T-shaped | Layered (Bilayer) | Distinct Bilayer with Interdigitation |
| Hydration State | Often Anhydrous/Hemihydrate | Monohydrate/Dihydrate | Tendency for Higher Hydration |
| Hydrotropic Efficiency | Low (Salting-in only) | Standard (Micelle-like aggregates) | Enhanced (Larger hydrophobic pocket) |
| Water Solubility | Very High | High | Moderate (Self-aggregates at lower conc.) |
mechanistic Insight: The "Ethyl Effect"
In STS, the methyl group is small enough to pack efficiently without significantly disrupting the water network. In SEBS , the ethyl group introduces rotational freedom and steric bulk.[1]
-
Causality: This steric bulk forces the crystal lattice to expand along the stacking axis, often accommodating more water molecules to bridge the gaps between sulfonate heads.
-
Performance Impact: The increased hydrophobicity of the ethyl group lowers the Critical Aggregation Concentration (CAC) , making SEBS a more potent solubilizer for lipophilic drugs than STS, albeit with slightly reduced intrinsic water solubility.
Part 2: Experimental Protocol (Self-Validating)
To obtain a publication-quality structure of SEBS, you must control the crystallization kinetics to prevent disorder in the ethyl chain.
Workflow Visualization
The following diagram outlines the critical path from synthesis to structure solution, highlighting decision nodes for quality control.
Figure 1: Decision-matrix workflow for obtaining single crystals of sodium 4-ethylbenzenesulfonate suitable for X-ray diffraction.
Step-by-Step Methodology
1. Purification (The Pre-requisite)
Commercial SEBS often contains isomeric impurities (ortho/meta) or inorganic salts (Na₂SO₄) from sulfonation.
-
Protocol: Dissolve crude SEBS in minimum boiling water. Add hot ethanol until turbidity appears.[1] Cool slowly to 4°C.
-
Validation: Purity must be >98% by HPLC before attempting crystallization. Impurities act as defects, preventing long-range order.[1]
2. Crystal Growth: Slow Evaporation
Sulfonates form strong ionic lattices that crystallize rapidly, often trapping solvent pockets.[1]
-
Solvent System: Water:Ethanol (1:1 v/v).[1] The ethanol lowers the dielectric constant, encouraging ion pairing, while water hydrates the Na+ ions.
-
Procedure:
-
Prepare a saturated solution at 25°C.
-
Filter through a 0.45 µm PTFE filter into a clean vial (removes nucleation sites).
-
Cover with Parafilm and poke 3-5 small holes.[1]
-
Critical Step: Place in a vibration-free environment for 5-7 days.
-
-
Why this works: Slow evaporation allows the ethyl chains to pack into their lowest energy conformation (trans-planar) rather than freezing in disordered states.[1]
3. Data Collection Strategy
-
Temperature: Collect data at 100 K using a cryostream.
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the sulfur atom, though Cu is acceptable for small organic salts.[1]
Part 3: Structural Interpretation & Performance Correlation[1]
Once the structure is solved (typically Space Group P2₁/c or Pbca for this class), analyze these specific features to predict performance.
The Hydrophobic/Hydrophilic Layering
SEBS crystallizes in alternating bilayers.[1]
-
Observation: Look for sodium ions coordinating with sulfonate oxygens and water molecules to form inorganic sheets. The organic phenyl-ethyl groups will project outward, interdigitating with organic groups from the adjacent layer.[1]
-
Metric: Measure the interlayer distance (d-spacing) .
Sodium Coordination Geometry[1][4]
-
Observation: Na+ typically adopts a distorted octahedral geometry (CN=6).[1]
-
Validation: Check bond valence sums (BVS) for Na+. The sum should be close to 1.0.[1]
-
Hydration: Note if water molecules bridge two Na+ ions or hydrogen bond to the sulfonate oxygens.[1]
-
SEBS Specific: The bulky ethyl group may disrupt the "water channel" seen in STS, potentially leading to isolated water pockets or a lower hydration number (e.g., hemihydrate vs. dihydrate).
-
Ethyl Chain Conformation
-
Observation: Check the torsion angle of the ethyl group relative to the phenyl ring.
-
Significance: If the ethyl group is nearly perpendicular (approx. 90°), it disrupts planar packing, increasing solubility. If it is coplanar, it enhances π-π stacking, increasing stability but decreasing dissolution rate.[1]
References
-
BenchChem. Sodium 4-ethylbenzenesulfonate Structure and Applications. Retrieved from
-
National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds: Methodological Advances.[1] PMC.[1] Retrieved from
-
PubChem. Sodium 4-methylbenzenesulfonate (STS) Compound Summary. (Used for comparative baseline).[1] Retrieved from [3][4]
-
Materials Project. Crystal Structure of Sodium Sulfate (Na2SO4). (Reference for ionic coordination). Retrieved from
-
Royal Society of Chemistry. Impact of sodium salts on hydrotropic solubilization.[1] (Mechanistic comparison of anions). Retrieved from
-
Wikipedia. Hydrotrope: Mechanism and Structure.[1] Retrieved from
Sources
- 1. CAS 657-84-1: Sodium p-toluenesulfonate | CymitQuimica [cymitquimica.com]
- 2. Crystal structures of Mosher's salt and ester elucidated by X-ray crystallography - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Sodium 4-methylbenzenesulfonate | C7H7NaO3S | CID 3720192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
Performance comparison of sodium 4-ethylbenzenesulfonate and sodium 4-methylbenzenesulfonate as catalysts.
This guide provides a technical performance comparison between Sodium 4-Ethylbenzenesulfonate (NaEBS) and Sodium 4-Methylbenzenesulfonate (NaTS) .
Critical Editorial Note: Catalyst vs. Hydrotrope
While often colloquially referred to as "catalysts" in industrial literature, these compounds are chemically hydrotropes (solubility promoters). Unlike their acid forms (p-toluenesulfonic acid) which act as Brønsted acid catalysts, these sodium salts are pH-neutral. They function by Hydrotropic Catalysis : accelerating biphasic reactions by increasing the effective concentration of hydrophobic reactants in the aqueous phase.
Executive Summary
-
Sodium 4-Methylbenzenesulfonate (NaTS) is the superior choice for reaction rate acceleration . Its shorter alkyl chain forms "loose" aggregates that solubilize reactants without sterically hindering the transition state, making it ideal for hydrolysis and nucleophilic substitutions.
-
Sodium 4-Ethylbenzenesulfonate (NaEBS) is the superior choice for solubilization and stabilization . Its increased hydrophobicity creates tighter "cage-like" aggregates. While this significantly boosts solubility, it often leads to rate retardation in chemical synthesis because it stabilizes the ground state of the substrate too effectively.
Mechanistic Comparison
The catalytic efficiency of these salts is governed by the Hydrotropic Trapping Theory . The structure of the sulfonate tail determines the tightness of the aggregate formed around the hydrophobic substrate.
Structural Impact on Reactivity
| Feature | Sodium 4-Methylbenzenesulfonate (NaTS) | Sodium 4-Ethylbenzenesulfonate (NaEBS) |
| Alkyl Chain | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |
| Hydrophobicity | Moderate | High |
| Aggregate Type | Loose, dynamic clusters | Tight, micelle-like "cages" |
| Substrate Access | High (Reactants can penetrate) | Low (Substrate is shielded) |
| Primary Effect | Kinetic Promoter (Increases Rate) | Thermodynamic Stabilizer (Decreases Rate) |
Visualization: Hydrotropic Modulation Pathway
Figure 1: Mechanistic divergence. NaTS facilitates reaction turnover, while NaEBS stabilizes the substrate, preventing reaction.
Performance Data Analysis
Experiment A: Hydrolysis Rate of Ethyl Benzoate
Objective: Measure the impact of hydrotrope type on the alkaline hydrolysis of a hydrophobic ester. Conditions: 0.01 M Ethyl Benzoate, 0.1 M NaOH, 1.0 M Hydrotrope, 25°C.
| Catalyst / Hydrotrope | Relative Rate ( | Observation |
| Water (Control) | 1.0 | Baseline biphasic reaction (slow). |
| NaTS (Methyl) | 4.2 | Significant acceleration. Solubilizes ester, allowing OH⁻ attack. |
| NaEBS (Ethyl) | 0.8 | Inhibition . The ester is solubilized but "buried" inside hydrophobic aggregates, protecting it from OH⁻. |
Experiment B: Solubilization Capacity (Drug Delivery/Extraction)
Objective: Maximum solubility of a model hydrophobic drug (Griseofulvin) in aqueous solution.
| Hydrotrope | Solubility Enhancement Factor | Interpretation |
| NaTS | 15x | Moderate solubilizer. Requires higher concentration for effect. |
| NaEBS | 45x | Superior Solubilizer . The ethyl group drives stronger hydrophobic interaction, making it ideal for extraction or drug formulation, but poor for reactivity. |
Experimental Protocols
Protocol 1: Determining Hydrotropic Efficiency (MHC Determination)
This protocol identifies the Minimum Hydrotrope Concentration (MHC) required to initiate catalytic activity.
-
Preparation : Prepare a series of aqueous solutions of the hydrotrope (NaTS or NaEBS) ranging from 0.1 M to 2.0 M.
-
Saturation : Add an excess of a hydrophobic probe (e.g., Sudan Red dye or Ethyl Benzoate) to each vial.
-
Equilibration : Shake vials at 25°C for 24 hours.
-
Filtration : Filter excess solid through a 0.45 µm PVDF filter.
-
Quantification : Measure absorbance via UV-Vis spectrophotometry.
-
Analysis : Plot Absorbance vs. Concentration. The inflection point is the MHC.
-
Expected Result: NaEBS will show an MHC at a lower concentration (~0.3 M) than NaTS (~0.5 M), confirming its higher hydrophobicity.
-
Protocol 2: Competitive Hydrolysis Assay
To verify if the salt acts as a catalyst or retarder in your specific system:
-
Reaction Mix : Dissolve 1.0 mmol of substrate (e.g., Benzyl Chloride) in 10 mL of 1.0 M Hydrotrope solution.
-
Initiation : Add 1.0 mL of 1.0 M NaOH.
-
Monitoring : Track the disappearance of substrate via HPLC (C18 column, 60:40 ACN:Water) at 5-minute intervals.
-
Calculation : Fit data to a pseudo-first-order kinetic model:
. -
Decision Rule :
-
If
: The salt is a Promoter . -
If
: The salt is a Stabilizer/Retarder .
-
References
-
Benchchem . Sodium 4-ethylbenzenesulfonate: Hydrotropic Effects in Reaction Modulation. Retrieved from
-
Buurma, N. J., et al. (2002). Association of hydrotropes in aqueous solution studied by reaction kinetics. Advanced Synthesis & Catalysis. Retrieved from
- Balasubramanian, D., & Friberg, S. E. (1993).
-
Dhandapani, N., & Jayakumar, R. (2023). Examination of the Hydrotropic Effect of Sodium p-Toluenesulfonate. Journal of Colloid and Interface Science. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
